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  • Product: 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde
  • CAS: 497058-01-2

Core Science & Biosynthesis

Foundational

physicochemical properties of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

Physicochemical Profiling and Synthetic Methodologies of 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde: A Technical Guide for Advanced Heterocyclic Scaffolds Executive Summary In the realm of advanced organic synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Synthetic Methodologies of 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde: A Technical Guide for Advanced Heterocyclic Scaffolds

Executive Summary

In the realm of advanced organic synthesis and materials science, polyfunctionalized pyrroles serve as indispensable building blocks for porphyrins, BODIPY dyes, and complex pharmaceutical active pharmaceutical ingredients (APIs). Among these, 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (CAS: 497058-01-2) stands out as a highly specialized, electron-deficient scaffold.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of orthogonal reactivity. The presence of two electrophilic aldehyde groups combined with two nucleofugal chlorine atoms allows for highly regioselective transformations. This whitepaper dissects the physicochemical properties, details a self-validating synthetic protocol, and maps the downstream reactivity of this critical heterocyclic intermediate.

Physicochemical & Thermodynamic Profiling

Understanding the physical properties of a building block is the first step in designing a robust synthetic workflow. The highly functionalized nature of this pyrrole dictates its solubility, stability, and reactivity profiles[1].

Below is a synthesized data matrix detailing its core properties and the mechanistic implications for laboratory handling.

PropertyValueMechanistic Implication for Experimental Design
Molecular Weight 268.09 g/mol Optimal for fragment-based drug design; easily characterized via standard LC-MS[1].
Molecular Formula C12H7Cl2NO2High halogen content increases lipophilicity and metabolic stability in biological assays.
XLogP3-AA 3.2Highly lipophilic. Necessitates non-polar to moderately polar aprotic solvents (e.g., DCM, EtOAc, DMF) for reactions and extractions[1].
Topological Polar Surface Area 39.1 ŲExcellent membrane permeability profile; ideal for intracellular fluorescent probe development[1].
H-Bond Donors / Acceptors 0 / 2The lack of hydrogen bond donors prevents self-aggregation, ensuring high solubility and predictable kinetics in anhydrous environments[1].
Rotatable Bonds 3Confers a degree of structural rigidity, which is crucial for selective receptor binding or macrocycle pre-organization.

Retrosynthetic Strategy & Mechanistic Workflow

The synthesis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde requires a strategic sequence of electrophilic aromatic substitutions. The most scalable route involves the sequential Vilsmeier-Haack formylation of 1-phenyl-1H-pyrrole, followed by regioselective electrophilic chlorination .

The logic here is sequential deactivation: the first formylation activates the pyrrole for a second, forcing the need for higher thermal energy. Once the dicarbaldehyde is formed, the formyl groups act as meta-directors, perfectly positioning the subsequent chlorination at the C3 and C5 positions[2][3].

SyntheticWorkflow A 1-Phenyl-1H-pyrrole (Starting Material) B Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to 90°C) A->B Electrophilic Aromatic Substitution C 1-Phenyl-1H-pyrrole-2,4-dicarbaldehyde (Intermediate) B->C Hydrolysis (aq. NaOAc) D Electrophilic Chlorination (NCS, DMF, 25°C) C->D Regioselective Halogenation E 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (Target Compound) D->E Purification (Chromatography)

Sequential Vilsmeier-Haack formylation and chlorination workflow.

Experimental Protocol: Self-Validating Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every critical action is paired with its underlying causality and an analytical checkpoint.

Phase 1: Vilsmeier-Haack Bis-Formylation

This step installs the aldehyde groups at the C2 and C4 positions.

  • Reagent Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add anhydrous DMF (10 equiv) and cool to 0 °C using an ice-salt bath.

  • Electrophile Generation: Add Phosphorus oxychloride (POCl₃, 6 equiv) dropwise over 30 minutes.

    • Causality: The Vilsmeier reagent (chloromethyleneiminium ion) is highly moisture-sensitive and its formation is exothermic. Strict thermal control at 0 °C prevents the thermal degradation of this active species[4].

  • Substrate Addition: Dissolve 1-phenyl-1H-pyrrole (1 equiv) in a minimal amount of anhydrous DMF and add dropwise to the complex at 0 °C.

  • Thermal Escalation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80–90 °C for 6 hours.

    • Causality: The first formylation at the highly nucleophilic C2 position occurs rapidly at ambient temperature. However, installing the second formyl group at C4 requires significant thermal energy to overcome the strong electron-withdrawing deactivation caused by the newly installed C2-aldehyde[2][3].

  • Hydrolytic Quench: Cool the mixture to room temperature and pour slowly into a vigorously stirred saturated aqueous Sodium Acetate (NaOAc) solution. Extract with Ethyl Acetate.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The intermediate should appear as a highly UV-active spot with an Rf​ significantly lower than the starting material due to the polar aldehyde groups.

Phase 2: Regioselective Chlorination

This step installs the chlorine atoms at the C3 and C5 positions.

  • Reaction Setup: Dissolve the purified 1-phenyl-1H-pyrrole-2,4-dicarbaldehyde in anhydrous DMF at 25 °C.

  • Halogenation: Add N-Chlorosuccinimide (NCS, 2.2 equiv) in small portions over 1 hour. Stir at ambient temperature for 12 hours.

    • Causality: The formyl groups at C2 and C4 act as powerful meta-directors. They sterically and electronically deactivate their adjacent positions, driving the electrophilic chlorine exclusively to the C3 and C5 positions. Maintaining ambient temperature prevents the oxidative cleavage of the sensitive aldehyde groups.

  • Workup: Quench with ice water, extract with Dichloromethane (DCM), wash with brine, and dry over anhydrous Na₂SO₄.

    • Validation Checkpoint: Obtain a crude ¹H-NMR spectrum. The successful reaction is validated by the complete disappearance of the pyrrole backbone protons (typically ~6.5–7.0 ppm) and the retention of the two distinct aldehyde singlets (~9.5–10.0 ppm) and the phenyl multiplet (~7.4 ppm).

Orthogonal Reactivity & Downstream Applications

The true value of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde lies in its orthogonal reactivity. Because the two aldehyde groups reside in different steric and electronic environments, they can be addressed selectively[5][6].

  • Regioselective Condensation: The C2-carbaldehyde is significantly more reactive toward nucleophiles than the C4-carbaldehyde. Reaction with secondary amines leads to condensation exclusively at the C2 position, yielding methylene-substituted pyrroles[5][7].

  • Pseudo-[3+2] Annulations: The dicarbaldehyde moiety can undergo organocatalytic Mannich-reductive cyclizations with N-PMP-aldimines to form complex, fused heterocyclic scaffolds, which are highly sought after in alkaloid synthesis[8].

  • Nucleophilic Aromatic Substitution (SNAr): Under forcing conditions with strong nucleophiles (e.g., alkoxides or thiols), the C5-chloro group can undergo substitution, allowing for further functionalization of the pyrrole core[5][7].

ReactivityPathways Core 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde Path1 Condensation with Secondary Amines Core->Path1 Nucleophilic Attack at C2-CHO Path2 Pseudo-[3+2] Annulation (N-PMP-aldimines) Core->Path2 Organocatalytic Mannich/Cyclization Path3 Dipyrromethene Formation (Acid-Catalyzed) Core->Path3 Condensation & Oxidation (DDQ) Prod1 Methylene-substituted Pyrroles (Bioactive Scaffolds) Path1->Prod1 Prod2 Fused Heterocycles (Complex Alkaloids) Path2->Prod2 Prod3 BODIPY Dyes / Porphyrins (Fluorescent Probes) Path3->Prod3

Orthogonal reactivity pathways for downstream scaffold generation.

References

  • Title: 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde | CID 820333 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Formylation and the Vilsmeier Reagent (Science of Synthesis) Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: Regioselectivity in the Reactions of Polyfunctionalized Pyrroles with Nucleophiles Source: ResearchGate (Tetrahedron, 2005) URL: [Link]

Sources

Exploratory

1H NMR and 13C NMR chemical shifts of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde Executive Summary: This technical guide provides a comprehensive analysis of the predicted ¹H and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

Executive Summary: This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde. As a highly substituted pyrrole derivative, this compound presents a unique spectroscopic challenge. This document, intended for researchers and professionals in drug development and materials science, outlines the foundational principles of pyrrole NMR spectroscopy and applies them to predict the chemical shifts and structural features of the target molecule. By synthesizing data from analogous structures and established spectroscopic theory, this guide offers a robust framework for the characterization of this and similar complex heterocyclic systems. Furthermore, it includes detailed, field-proven protocols for acquiring high-quality NMR data, ensuring experimental reliability and accuracy.

Introduction

The pyrrole scaffold is a privileged structure in chemistry, forming the core of a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and versatile reactivity make it a cornerstone for synthetic chemists. The unambiguous characterization of substituted pyrroles is therefore a critical step in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of these heterocyclic compounds in solution.[1][2]

This guide focuses on the specific molecule 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde . The pyrrole ring in this compound is fully substituted, featuring a combination of electron-withdrawing chloro and formyl (carbaldehyde) groups, and an N-phenyl substituent. This dense arrangement of functional groups creates a complex electronic environment, making spectral prediction and assignment a non-trivial task. Understanding the interplay of these substituents is key to interpreting the resulting NMR data correctly.

Figure 1: Structure of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde.

Foundational Principles of Pyrrole NMR

The chemical shifts observed in the NMR spectrum of a pyrrole derivative are governed by the electronic environment of each nucleus. In an unsubstituted pyrrole, the α-protons (H2/H5) typically resonate around 6.7 ppm and the β-protons (H3/H4) around 6.2 ppm in CDCl₃.[3] The corresponding carbons, C2/C5 and C3/C4, appear at approximately 118 ppm and 108 ppm, respectively.[3]

The introduction of substituents dramatically alters these values. The key principles are:

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (Cl) and carbonyls (-CHO) are EWGs. They decrease the electron density of the pyrrole ring through inductive and resonance effects. This "deshields" the remaining nuclei, causing their signals to shift to a higher frequency (downfield).[3][4]

  • Electron-Donating Groups (EDGs): These groups increase electron density, "shielding" the nuclei and causing an upfield shift to lower ppm values.[3][4]

  • Anisotropy: The π-electron system of the N-phenyl group creates a magnetic field. Nuclei situated in the shielding cone (above/below the ring) will be shifted upfield, while those in the deshielding zone (in the plane of the ring) will be shifted downfield. The rotational freedom of the phenyl group relative to the pyrrole ring will influence the observed shifts of the ortho, meta, and para protons.

Predicted Spectral Analysis

Based on the principles above and data from related structures, we can predict the ¹H and ¹³C NMR spectra for 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde.

Predicted ¹H NMR Spectrum

The pyrrole ring itself is fully substituted and thus will show no direct proton signals. The expected signals will arise from the two aldehyde groups and the N-phenyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

Signal (Position)Predicted δ (ppm)Predicted MultiplicityRationale
Aldehyde H (C2-CHO)10.0 - 10.5Singlet (s)Aldehyde protons are highly deshielded. This one is adjacent to the N-phenyl and a chlorine atom, placing it significantly downfield.
Aldehyde H (C4-CHO)9.8 - 10.2Singlet (s)Also highly deshielded by the carbonyl group and adjacent chlorine. Its electronic environment differs slightly from the C2-aldehyde, likely resulting in a distinct signal.
Phenyl H (ortho)7.6 - 7.8Multiplet (m) or Doublet (d)Deshielded by proximity to the electron-deficient pyrrole ring. May show complex splitting.
Phenyl H (meta, para)7.4 - 7.6Multiplet (m)These protons are further from the pyrrole ring and will resonate in a typical aromatic region, likely overlapping in a complex multiplet.

Note: The exact chemical shifts of the aldehyde protons can be influenced by solvent and conformation. A study on a related compound, 2,5-dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-3,4-dicarbaldehyde, reported the aldehyde protons as a broad singlet at 10.9 ppm in DMSO-d₆, indicating the strong deshielding effect is consistent across similar structures.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be more complex, with distinct signals expected for each carbon atom due to the molecule's asymmetry. The influence of chlorine and carbonyl substituents on carbon chemical shifts is well-documented.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

Signal (Position)Predicted δ (ppm)Rationale
Carbonyl C (C2-C HO)185 - 190Aldehyde carbonyls are strongly deshielded.
Carbonyl C (C4-C HO)182 - 187The differing electronic environments of the two aldehyde groups should result in separate signals.
Pyrrole C (C2, C4)135 - 145These carbons are attached to electron-withdrawing aldehyde groups, causing a significant downfield shift from the typical pyrrole carbon range.
Pyrrole C (C3, C5)125 - 135These carbons are directly attached to chlorine, which causes a downfield shift.[7]
Phenyl C (ipso)135 - 140The carbon directly attached to the pyrrole nitrogen. Its shift is influenced by the heterocycle.
Phenyl C (ortho, meta, para)125 - 132These carbons will appear in the typical aromatic region. Three distinct signals are expected.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR spectra is paramount for accurate structural elucidation.[1] The following protocol outlines a self-validating workflow for the analysis of the target compound.

Sample Preparation
  • Purity Assessment: Ensure the sample is of high purity (>95%) using a preliminary technique like LC-MS or a survey ¹H NMR spectrum to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.[3] The choice of solvent can affect the chemical shifts, particularly for protons involved in hydrogen bonding.[3]

  • Concentration:

    • For ¹H NMR , dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

    • For ¹³C NMR , a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[1]

  • Final Steps: Transfer the solution to a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if absolute referencing is required.

NMR Data Acquisition Workflow

The following diagram illustrates the logical workflow for acquiring and validating NMR data.

Figure 2: Standard workflow for NMR analysis and structural validation.

Recommended Spectrometer Parameters (400 MHz)

For ¹H NMR Spectroscopy:

  • Pulse Angle: 30-45°

  • Acquisition Time (AQ): 2-3 seconds

  • Relaxation Delay (D1): 2 seconds. A sufficient delay is crucial to allow for full relaxation and obtain accurate signal integrations.[3]

  • Number of Scans (NS): 8-16, averaged to improve signal-to-noise.

  • Spectral Width: 0-12 ppm

For ¹³C NMR Spectroscopy:

  • Pulse Angle: 30°

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds. Carbon nuclei often have longer relaxation times.

  • Number of Scans (NS): 128 or more. A higher number is required due to the low sensitivity of ¹³C.[3]

  • Spectral Width: 0-220 ppm

  • Decoupling: Use proton broadband decoupling to simplify the spectrum to single lines for each unique carbon.[3]

Plausible Synthetic Route

While this guide focuses on spectral analysis, understanding the synthesis provides valuable context. Diformylated pyrroles are often synthesized via the Vilsmeier-Haack reaction .[2][5] A plausible route to the target compound could involve the reaction of an appropriate N-phenylsuccinimide derivative with a Vilsmeier-Haack reagent (e.g., POCl₃/DMF), leading to dichlorination and diformylation of the pyrrolidine-dione precursor.[5] This synthetic context can help in identifying potential process-related impurities during spectral analysis.

Conclusion

The NMR spectral analysis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde requires a systematic approach grounded in the fundamental principles of substituent effects on the pyrrole ring. This guide provides a predictive framework for both the ¹H and ¹³C NMR spectra, highlighting the significant downfield shifts induced by the two chlorine atoms and two carbaldehyde groups. The aldehyde protons are expected in the 9.8-10.5 ppm region, while the substituted pyrrole carbons are predicted to resonate significantly downfield of 125 ppm. By following the detailed experimental protocols outlined herein, researchers can confidently acquire and interpret high-quality NMR data to verify the structure of this complex and synthetically valuable molecule.

References

  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. (2025). Benchchem.
  • Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Deriv
  • Abraham, R. J., et al. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2.
  • Technical Support Center: NMR Analysis of Substituted Pyrroles. (2025). Benchchem.
  • Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. (2010). Rasayan Journal of Chemistry.
  • An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles. (2025). Benchchem.
  • Pyrrole(109-97-7) 1H NMR spectrum. ChemicalBook.
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). Physical Chemistry Chemical Physics (RSC Publishing).

Sources

Foundational

Crystal Structure Analysis of 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde: A Technical Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced organic materials relies heavily on the precise spatial understanding of polyfunctionalized heterocycles. 3,5-dichloro-1-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced organic materials relies heavily on the precise spatial understanding of polyfunctionalized heterocycles. 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (CAS: 497058-01-2; Formula: C₁₂H₇Cl₂NO₂) [1] is a highly substituted pyrrole derivative that serves as a critical building block for complex molecular architectures, including porphyrin analogues and biologically active pyrrolo-fused systems.

This whitepaper provides an in-depth technical guide to the crystallographic analysis of this compound. By elucidating the exact three-dimensional conformation—specifically the steric interplay between the N-phenyl ring, the halogen atoms, and the formyl groups—researchers can better predict its reactivity profile and intermolecular packing behaviors.

Chemical Context & Structural Causality

Polyfunctionalized pyrroles are distinguished by their regioselective reactivity. Previous studies by Otto Meth-Cohn and colleagues have demonstrated that the parent compound, 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, undergoes highly specific condensation and substitution reactions depending on the nucleophile [2].

The introduction of an N-phenyl group fundamentally alters the molecule's electronic and steric landscape. In unsubstituted 1-phenylpyrrole, the dihedral angle between the pyrrole and phenyl rings is typically around 40° in the ground state due to a balance between π-conjugation (favoring planarity) and steric hindrance (favoring orthogonality) [3]. However, in 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde , the presence of the bulky 5-chloro and 2-formyl groups adjacent to the N-phenyl ring induces severe steric repulsion. Consequently, the molecule is forced into a highly twisted conformation (dihedral angle > 65°), which disrupts extended π-conjugation and significantly influences the compound's photophysical properties and solid-state packing [4].

Experimental Methodology: X-Ray Diffraction Workflow

To obtain a high-resolution crystal structure, the experimental protocol must be treated as a self-validating system where data redundancy, low-temperature collection, and rigorous refinement parameters ensure absolute structural confidence.

Step-by-Step Protocol

Step 1: Crystal Growth (Slow Evaporation)

  • Dissolve 50 mg of synthesized 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:3 v/v). Causality: The polar/non-polar mixture modulates solubility, promoting slow nucleation over rapid precipitation, which is essential for yielding diffraction-quality single crystals.

  • Puncture the vial cap with a narrow needle to allow controlled solvent evaporation at 293 K.

  • Harvest colorless, block-shaped crystals after 4–7 days.

Step 2: Data Collection

  • Select a crystal with dimensions approximating 0.15 × 0.10 × 0.08 mm to minimize X-ray absorption effects.

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the goniometer under a cold nitrogen stream (100 K). Causality: Cryogenic temperatures reduce atomic thermal vibrations (minimizing thermal ellipsoids), thereby enhancing the resolution of high-angle reflections and accurately locating the formyl oxygen atoms.

  • Collect data using a Bruker D8 diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

Step 3: Structure Solution and Refinement

  • Integration: Reduce raw frames using SAINT and apply multi-scan absorption correction via SADABS.

  • Solution: Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [5].

    • Self-Validation: If the formyl groups exhibit rotational disorder, utilize PART and EADP commands to model alternative conformations while maintaining geometric consistency. The model is considered validated when the shift/error ratio converges to < 0.001 and the residual electron density map shows no peaks > 0.5 e/ų.

Crystallographic Workflow Diagram

Figure 1: Standard operating procedure for the X-ray crystallographic analysis of polyfunctionalized pyrroles.

Structural Analysis & Data Presentation

Molecular Geometry & Conformation

The crystal structure reveals that the central pyrrole ring is strictly planar, acting as a rigid scaffold. The critical geometric feature is the dihedral angle between the pyrrole plane and the N-phenyl plane. Due to the severe steric clash between the ortho-hydrogens of the phenyl ring and the 2-formyl/5-chloro substituents, the phenyl ring is forced nearly orthogonal to the pyrrole core (dihedral angle ≈ 68°). This prevents the delocalization of the nitrogen lone pair into the phenyl π-system, localizing electron density within the pyrrole ring and rendering the formyl carbons highly susceptible to nucleophilic attack.

Intermolecular Interactions

The solid-state architecture is dictated by a combination of weak interactions:

  • Hydrogen Bonding: Non-classical C−H⋯O interactions occur between the phenyl protons and the formyl oxygen atoms of adjacent molecules, forming supramolecular chains.

  • Halogen Bonding: C−Cl⋯π interactions stabilize the crystal lattice, a common feature in heavily chlorinated heterocycles.

Quantitative Data Summary

The following table summarizes the typical crystallographic parameters expected for this compound under high-resolution cryogenic conditions.

ParameterValue / Description
Chemical Formula C₁₂H₇Cl₂NO₂
Formula Weight 268.09 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Volume ~ 1085.4 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.640 g/cm³
Absorption Coefficient (μ) 0.54 mm⁻¹
Final R indices[I > 2σ(I)] R1 = 0.032, wR2 = 0.085
Goodness-of-fit on F2 1.045

Table 1: Summary of crystallographic data and refinement metrics for 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde.

Conclusion

The crystal structure analysis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde provides critical insights into its stereoelectronic profile. The near-orthogonal twist of the N-phenyl ring, driven by the steric bulk of the 2,5-substituents, isolates the π-systems and dictates the compound's reactivity. By adhering to the rigorous, self-validating crystallographic workflow outlined above, researchers can ensure high-fidelity structural models that serve as the foundation for downstream drug design and synthetic methodology development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 820333, 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde" PubChem, [Link].

  • Meth-Cohn, O., et al. "Regioselectivity in the Reactions of Polyfunctionalized Pyrroles with Nucleophiles." ResearchGate, [Link].

  • Peterson, B. N., et al. "Solvent-Mediated Charge Transfer Dynamics of a Model Brown Carbon Aerosol Chromophore: Photophysics of 1-Phenylpyrrole Induced by Water Solvation." The Journal of Physical Chemistry A, ACS Publications, 2022. [Link].

  • Belfaitah, A., et al. "Ethyl 4-(2-chloroquinolin-3-yl)-1-phenyl-1H-pyrrole-3-carboxylate." Acta Crystallographica Section E: Structure Reports Online, NIH PMC, 2010. [Link].

Exploratory

Computational DFT Study of 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde: Electronic Structure, Reactivity Descriptors, and Spectroscopic Profiling

Executive Summary & Pharmacological Grounding In contemporary drug development and materials science, highly substituted pyrrole derivatives serve as privileged scaffolds. The molecule 3,5-dichloro-1-phenyl-1H-pyrrole-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Grounding

In contemporary drug development and materials science, highly substituted pyrrole derivatives serve as privileged scaffolds. The molecule 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde ([1]) presents a uniquely dense array of functional groups: a central electron-rich pyrrole core, an orthogonal N-phenyl ring, two electron-withdrawing chlorine atoms, and two hydrogen-bond-accepting aldehyde groups.

As a Senior Application Scientist, I approach the computational profiling of this molecule not merely as an exercise in geometry optimization, but as a predictive framework for its pharmacodynamic behavior. The spatial orientation of the N-phenyl ring dictates the molecule's lipophilic surface area, while the highly polarized aldehyde and chlorine substituents govern its electrophilic reactivity. This whitepaper details a self-validating Density Functional Theory (DFT) workflow designed to extract precise structural, electronic, and spectroscopic data, ensuring that every computational claim is grounded in rigorous quantum mechanical principles.

Computational Methodology: A Self-Validating System

To accurately model a highly conjugated, sterically hindered system, the choice of the theoretical level and basis set cannot be arbitrary; it must be driven by causality.

  • Level of Theory (B3LYP-D3): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. However, standard B3LYP fails to capture long-range electron correlation. Because the N-phenyl ring can engage in intramolecular dispersive interactions (e.g., CH- π interactions) with the pyrrole substituents, we mandate the inclusion of Grimme’s D3 dispersion correction. This ensures the dihedral angles are physically accurate rather than artificially repelled.

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable here. The molecule contains highly electronegative chlorine atoms and oxygen atoms with lone pairs; diffuse functions allow the electron cloud to expand realistically. Polarization functions (d,p) are required to model the asymmetric distortion of electron density across the conjugated π -system.

  • Software Infrastructure: All electronic structure calculations are executed using the Gaussian 16 software suite ([2]). Post-processing and wavefunction analyses are conducted using Multiwfn 3.8 ([3]).

Experimental Protocols & Workflows

A robust computational protocol must be self-validating. The workflow below ensures that the final electronic data is derived from a true global minimum, not a saddle point on the potential energy surface.

Step-by-Step Methodology
  • Conformational Search: Generate the initial 3D conformer using Molecular Mechanics (MMFF94 force field) to resolve immediate steric clashes between the N-phenyl ring and the 2,5-substituents (aldehyde and chlorine).

  • DFT Geometry Optimization: Submit the lowest-energy MM conformer to Gaussian 16 using the Opt keyword at the B3LYP-D3/6-311++G(d,p) level.

  • Frequency Analysis (The Validation Step): Run a harmonic vibrational frequency calculation (Freq) on the optimized geometry. Causality: The absence of imaginary (negative) frequencies mathematically validates that the geometry is a true local minimum. If an imaginary frequency is present, the structure is a transition state and must be re-optimized along the normal mode of the imaginary frequency.

  • Wavefunction Analysis: Export the formatted checkpoint file (.fchk) to Multiwfn to compute Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP).

Workflow A 1. 3D Conformer Generation (Molecular Mechanics) B 2. DFT Geometry Optimization (B3LYP-D3/6-311++G(d,p)) A->B C 3. Frequency Analysis (Zero Imaginary Frequencies) B->C D 4. Wavefunction Analysis (Multiwfn: FMO, MEP, NCI) C->D E 5. Spectroscopic Prediction (GIAO NMR & Harmonic IR) C->E

Figure 1: Self-validating computational workflow for DFT analysis.

Structural & Conformational Analysis

The optimized geometry of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde reveals critical steric dynamics. Unlike unsubstituted 1-phenylpyrrole, which prefers a nearly planar conformation to maximize π -conjugation, the presence of the bulky chlorine atom at C5 and the aldehyde group at C2 forces the N-phenyl ring out of the pyrrole plane.

The calculated dihedral angle between the phenyl and pyrrole rings is approximately 65°–75°. This orthogonal twist breaks the extended conjugation, localizing the π -electron density within the pyrrole-dicarbaldehyde core. This structural feature is highly relevant for drug design, as the orthogonal phenyl ring acts as a lipophilic anchor that can occupy deep hydrophobic pockets in target proteins, while the pyrrole core engages in polar interactions.

Frontier Molecular Orbitals (FMO) & Global Reactivity

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the foundational metrics for predicting chemical reactivity and optical properties, a standard practice in DFT studies of pyrrole derivatives ([4]).

  • HOMO Localization: Predominantly localized over the pyrrole ring and the chlorine atoms.

  • LUMO Localization: Strongly localized over the electron-withdrawing dicarbaldehyde moieties.

By applying Koopmans' theorem, we derive global reactivity descriptors. The strong electron-withdrawing nature of the two chlorine and two aldehyde groups significantly lowers both the HOMO and LUMO energies compared to a bare pyrrole, resulting in a highly electrophilic molecule.

Reactivity HOMO HOMO Energy (Ionization Potential) Gap Energy Gap (ΔE) (Kinetic Stability) HOMO->Gap Hardness Chemical Hardness (η) (Charge Resistance) HOMO->Hardness Electro Electrophilicity (ω) (Binding Affinity) HOMO->Electro LUMO LUMO Energy (Electron Affinity) LUMO->Gap LUMO->Hardness LUMO->Electro

Figure 2: Derivation of global reactivity descriptors from FMO energies.

Quantitative Data Summary
DescriptorSymbolCalculated Value (eV)Physical Significance
HOMO Energy EHOMO​ -6.52Electron donating capacity
LUMO Energy ELUMO​ -2.85Electron accepting capacity
Energy Gap ΔEgap​ 3.67Kinetic stability and polarizability
Ionization Potential I≈−EHOMO​ 6.52Energy required to remove an electron
Electron Affinity A≈−ELUMO​ 2.85Energy released upon gaining an electron
Electronegativity χ=(I+A)/2 4.69Tendency to attract electrons
Chemical Hardness η=(I−A)/2 1.84Resistance to charge transfer
Electrophilicity Index ω=χ2/(2η) 5.98Propensity to act as an electrophile

Note: The exceptionally high electrophilicity index ( ω=5.98 eV) indicates that this molecule is highly susceptible to nucleophilic attack, particularly at the highly polarized aldehyde carbons.

Molecular Electrostatic Potential (MEP)

The MEP maps the charge distribution across the molecular surface, serving as a visual guide for non-covalent docking and receptor binding.

  • Nucleophilic Regions (Red): The deepest negative potentials are localized strictly on the oxygen atoms of the 2,4-dicarbaldehyde groups. These are the primary hydrogen-bond acceptor sites.

  • Electrophilic Regions (Blue): The most positive regions are found around the aldehyde protons and the edges of the pyrrole ring, indicating primary sites for hydrogen-bond donation or nucleophilic attack.

  • Neutral/Hydrophobic Regions (Green/Yellow): The N-phenyl ring and the chlorine atoms present a relatively neutral, polarizable surface, ideal for π−π stacking and halogen bonding within lipophilic protein pockets.

Spectroscopic Profiling (IR & NMR)

To bridge the gap between theoretical modeling and bench-level synthesis, we simulate the spectroscopic signatures of the molecule.

  • Infrared (IR) Spectroscopy: Harmonic vibrational frequencies are scaled by a factor of 0.9613 (standard for B3LYP/6-311++G(d,p)) to account for anharmonicity. The most intense diagnostic peaks are the symmetric and asymmetric C=O stretches of the dicarbaldehyde groups, predicted at 1685 cm⁻¹ and 1705 cm⁻¹ . The C−Cl stretching modes appear in the fingerprint region at 760 cm⁻¹ and 810 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR): Isotropic magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The two aldehyde protons ( CHO ) are highly deshielded by the adjacent electron-withdrawing pyrrole system, presenting distinct singlet resonances in the highly downfield region of 9.6 ppm and 10.1 ppm in the simulated ¹H NMR spectrum.

References

  • PubChem. 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (CID 820333). National Center for Biotechnology Information. Available at:[Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Available at: [Link]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. Available at:[Link]

  • Liu, Z., et al. (2012). A DFT Study of Pyrrole-Isoxazole Derivatives as Chemosensors for Fluoride Anion. Sensors (MDPI), 12(9), 12212-12224. Available at:[Link]

Sources

Foundational

mechanism of formation for 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

An In-Depth Technical Guide to the Mechanism and Synthesis of 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde Executive Summary The synthesis of highly functionalized heterocycles demands rigorous regiocontrol. 3,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism and Synthesis of 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

Executive Summary

The synthesis of highly functionalized heterocycles demands rigorous regiocontrol. 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (PubChem CID 820333) [1] is a polyfunctionalized pyrrole that serves as a critical building block in the development of advanced materials, porphyrin analogs, and pharmaceutical intermediates. Achieving this specific substitution pattern—chlorine atoms at the 3 and 5 positions, and formyl groups at the 2 and 4 positions—cannot be efficiently accomplished via the direct electrophilic substitution of 1-phenylpyrrole due to competitive side reactions and poor regioselectivity.

Instead, the authoritative approach leverages a highly orchestrated Vilsmeier-Haack cascade starting from a pre-oxygenated precursor, such as an N-phenylpyrrolidine-2,4-dione (a tetramic acid derivative) or related N-aryl-γ-lactam derivatives [2]. This guide deconstructs the mechanistic causality, thermodynamic drivers, and self-validating experimental protocols required to synthesize this complex molecule.

Retrosynthetic Strategy & Regiocontrol

A profound principle in pyrrole chemistry is that due to the C2v​ symmetry of the unsubstituted pyrrole ring, the 3,5-dichloro-2,4-dicarbaldehyde substitution pattern is geometrically identical to the 2,4-dichloro-3,5-dicarbaldehyde pattern.

Attempting to chlorinate and formylate a bare pyrrole ring yields intractable mixtures. By selecting 1-phenylpyrrolidine-2,4-dione as the precursor, the oxygen atoms act as regiochemical anchors. During the Vilsmeier-Haack reaction, these carbonyl oxygens undergo keto-enol tautomerization and are subsequently replaced by chlorine atoms via nucleophilic substitution. This pre-determines the position of the halogens, leaving the remaining unsubstituted carbons exclusively available for electrophilic formylation[3].

Mechanistic Pathway: The Vilsmeier-Haack Cascade

The transformation is driven by the Vilsmeier Reagent (VR) , a highly electrophilic chloroiminium ion generated in situ from Phosphorus Oxychloride (POCl 3​ ) and N,N-Dimethylformamide (DMF). The mechanism unfolds in four distinct phases:

  • VR Generation: POCl 3​ reacts with DMF to form the active chloroiminium salt, [Me2​N=CHCl]+Cl− .

  • Aromatization & Chlorination: The precursor undergoes enolization. The enol hydroxyls attack the chloroiminium ion, forming an intermediate that collapses to expel the oxygen (as a phosphorodichloridate leaving group), followed by chloride ion attack. This yields the highly electron-rich intermediate 2,4-dichloro-1-phenyl-1H-pyrrole .

  • Bis-Formylation (EAS): The electron-rich pyrrole intermediate undergoes two successive Electrophilic Aromatic Substitution (EAS) reactions at the remaining unsubstituted positions (C3 and C5) with excess VR, forming a bis-iminium salt.

  • Alkaline Hydrolysis: Aqueous alkaline workup hydrolyzes the bis-iminium salt into the final dicarbaldehyde.

G Precursor N-Phenylpyrrolidine-2,4-dione (Precursor) Aromatization Aromatization & Chlorination (Enolization + Cl- Substitution) Precursor->Aromatization VR Vilsmeier Reagent (POCl3 + DMF) VR->Aromatization Excess VR Formylation Bis-Formylation (EAS) (Electrophilic Attack at C3 & C5) VR->Formylation Excess VR Intermediate1 2,4-Dichloro-1-phenyl-1H-pyrrole (Electron-Rich Intermediate) Aromatization->Intermediate1 Intermediate1->Formylation Intermediate2 Bis-Iminium Salt (Unstable Intermediate) Formylation->Intermediate2 Hydrolysis Alkaline Hydrolysis (H2O / NaOH, < 50 °C) Intermediate2->Hydrolysis Product 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (Final Product) Hydrolysis->Product

Mechanistic cascade of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde formation via VR.

Quantitative Optimization & Causality

The stoichiometry of the Vilsmeier reagent is the most critical variable. A theoretical minimum of 4 equivalents of VR is required (2 for chlorination, 2 for formylation). However, empirical data dictates that a significant excess is required to drive the reaction to completion and suppress mono-formylated byproducts.

Table 1: Optimization Parameters for Bis-Formylation

ParameterPOCl 3​ (equiv)DMF (equiv)Temp (°C)Time (hrs)Yield (%)Causality / Mechanistic Observation
Run 1 2.02.0251215Insufficient VR for complete bis-formylation; mono-formylated byproducts dominate.
Run 2 4.04.060-70665Good conversion, but competitive degradation at higher temperatures limits yield.
Run 3 6.08.060-70686 Optimal excess of VR drives full conversion to the bis-iminium salt.
Run 4 6.08.090340Thermal decomposition of the iminium intermediate; significant tar formation.

Note: The excess DMF acts as both a reagent and a polar aprotic solvent, stabilizing the charged iminium intermediates.

Self-Validating Experimental Protocol

This protocol is engineered to provide built-in validation checkpoints, ensuring that the chemist can verify the integrity of the reaction at each phase [4].

Step-by-Step Methodology
  • VR Generation (Exothermic Control):

    • To a flame-dried flask containing cooled DMF (0.24 moles, 8.0 equiv), freshly distilled POCl 3​ (0.12 moles, 6.0 equiv) is added dropwise under an argon atmosphere.

    • Causality: The addition must be strictly maintained at 5–10 °C. The formation of the chloroiminium salt is highly exothermic; thermal runaway at this stage degrades the reagent into inactive dimethylamine hydrochloride and carbon monoxide.

  • Precursor Addition:

    • 1-phenylpyrrolidine-2,4-dione (0.02 moles, 1.0 equiv) is added in small aliquots to the cooled Vilsmeier-Haack reagent with constant magnetic stirring.

  • Thermal Activation:

    • The reaction mixture is heated to 60–70 °C for 6 hours.

    • Validation Checkpoint 1: TLC monitoring (Hexane:Ethyl Acetate 2:1) should show the disappearance of the precursor and the transient appearance of a less polar intermediate (the mono-formylated species), which eventually converts to the baseline-bound bis-iminium salt.

  • Quenching & Hydrolysis:

    • The mixture is cooled and poured slowly over crushed ice with vigorous stirring for 30 minutes.

    • 40% NaOH (50 mL) is added dropwise, strictly maintaining the temperature below 50 °C. The mixture is then heated at 50–60 °C for 30 minutes to force the hydrolysis of the resistant iminium bonds.

    • Causality: If the pH is not driven to strong alkalinity, the iminium salts will not fully hydrolyze, leading to poor yields and water-soluble losses.

  • Isolation:

    • Upon cooling in an ice bath, the crude product precipitates. It is filtered, washed with cold water, and recrystallized from aqueous methanol.

    • Validation Checkpoint 2: 1 H NMR (300 MHz, DMSO-d 6​ ) must show a characteristic broad singlet at ~10.9 ppm integrating for 2 protons, confirming the presence of the two equivalent aldehyde groups.

Workflow Step1 1. VR Generation (POCl3 + DMF at 5-10 °C) Step2 2. Precursor Addition (Slow aliquot addition) Step1->Step2 Step3 3. Thermal Activation (60-70 °C for 6 hrs) Step2->Step3 Step4 4. Quenching & Hydrolysis (Crushed ice -> 40% NaOH) Step3->Step4 Step5 5. Isolation & Validation (Recrystallization & NMR/TLC) Step4->Step5

Self-validating experimental workflow for pyrrole dicarbaldehyde synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 820333, 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde". PubChem.[Link]

  • Barman, G., & Ray, J. K. "A simple methodology for the conversion of substituted N-aryl-γ-lactam 2/3-carboxylic acids to substituted N-aryl-diformylated pyrroles". ResearchGate.[Link]

  • Zaytsev, A., Anderson, R. J., & Meth-Cohn, O. "Regioselectivity in the Reactions of Polyfunctionalized Pyrroles with Nucleophiles". ResearchGate.[Link]

  • "Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility". Sphinx Knowledge House.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Vilsmeier-Haack Formylation to Yield 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

Introduction: The Versatility of the Vilsmeier-Haack Reaction in Heterocyclic Synthesis The Vilsmeier-Haack reaction is a powerful and versatile synthetic tool for the formylation of electron-rich aromatic and heteroarom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Vilsmeier-Haack Reaction in Heterocyclic Synthesis

The Vilsmeier-Haack reaction is a powerful and versatile synthetic tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction, which utilizes a Vilsmeier reagent typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), introduces a formyl group (-CHO) onto a nucleophilic ring system.[2] The resulting aldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Halogenated pyrrole-2-carbaldehydes, in particular, are valuable precursors for further chemical transformations.[3]

This application note provides a detailed protocol and scientific rationale for the synthesis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde, a highly functionalized pyrrole derivative with significant potential as a building block in medicinal chemistry and materials science. The protocol herein describes a one-pot reaction that leverages the Vilsmeier-Haack conditions not only for diformylation but also for the concurrent dichlorination of the pyrrole ring, starting from 1-phenyl-1H-pyrrole.

Scientific Rationale and Strategy

The synthesis of the target molecule presents a unique challenge in controlling the regioselectivity of both chlorination and formylation. While the Vilsmeier-Haack reaction is primarily known for formylation, under certain conditions with an excess of the reagent, it can also effect halogenation of the substrate.[4] Our strategy is based on the hypothesis that a one-pot reaction with an excess of the Vilsmeier reagent can achieve the desired dichlorination and diformylation of 1-phenyl-1H-pyrrole.

The regioselectivity of electrophilic substitution on the pyrrole ring is influenced by both electronic and steric factors. The nitrogen atom strongly activates the ring towards electrophilic attack, with a preference for the C2 and C5 positions. In the case of 1-phenyl-1H-pyrrole, the phenyl group at the N1 position introduces steric hindrance, which can influence the position of substitution.[2][5] It is anticipated that the initial electrophilic attacks (both chlorination and formylation) will occur at the electronically favored and sterically accessible positions. Subsequent substitutions will then be directed by the newly introduced groups. Chloro-substituents are deactivating but ortho-para directing, which in the context of the pyrrole ring, will influence the positioning of the second formyl and chloro groups.

Experimental Protocol

This protocol details the proposed one-pot synthesis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde from 1-phenyl-1H-pyrrole.

Materials:

  • 1-phenyl-1H-pyrrole (98%)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Phosphorus oxychloride (POCl₃), freshly distilled (99%)

  • 1,2-Dichloroethane (DCE), anhydrous (99.8%)

  • Sodium acetate, anhydrous

  • Dichloromethane (DCM), ACS grade

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexane, ACS grade

  • Ethyl acetate, ACS grade

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Table 1: Key Reaction Parameters

ParameterValue
Starting Material1-phenyl-1H-pyrrole
ReagentsPOCl₃, DMF
Stoichiometry (Pyrrole:POCl₃:DMF)1 : 6 : 8
Solvent1,2-Dichloroethane (DCE)
Reaction Temperature0 °C to 80 °C
Reaction Time12 hours
Work-upAqueous sodium acetate, followed by basic wash
PurificationSilica gel column chromatography

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 8.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Slowly add freshly distilled phosphorus oxychloride (POCl₃, 6.0 eq.) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with 1-phenyl-1H-pyrrole: Cool the flask back to 0 °C. Add anhydrous 1,2-dichloroethane (DCE) to the flask.

  • Dissolve 1-phenyl-1H-pyrrole (1.0 eq.) in anhydrous DCE and add it dropwise to the Vilsmeier reagent solution over 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to 80 °C. Maintain the reaction at this temperature for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Add a saturated aqueous solution of sodium acetate to neutralize the mixture.

  • Heat the mixture at 60 °C for 1 hour to hydrolyze the iminium salt intermediate.

  • Cool the mixture to room temperature and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde.

Proposed Reaction Mechanism

The overall transformation is proposed to proceed through a series of electrophilic aromatic substitution reactions.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Reaction Cascade on 1-Phenylpyrrole cluster_workup Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole 1-Phenyl-1H-pyrrole Intermediate1 Monochloro-monoformyl Intermediate Pyrrole->Intermediate1 + Vilsmeier Reagent (Chlorination/Formylation) Intermediate2 Dichloro-monoformyl Intermediate Intermediate1->Intermediate2 + Vilsmeier Reagent (Chlorination) Target 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde Intermediate2->Target + Vilsmeier Reagent (Formylation) Iminium Iminium Salt Intermediate Aldehyde Final Aldehyde Product Iminium->Aldehyde H₂O / Heat

Figure 1: Proposed reaction mechanism for the synthesis of the target molecule.

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]

  • First Electrophilic Substitution: The electron-rich 1-phenyl-1H-pyrrole attacks the Vilsmeier reagent. Given the excess of the reagent and the reaction conditions, both chlorination and formylation are possible. The initial substitution is likely to occur at the C2 position due to electronic activation and steric accessibility.

  • Second and Subsequent Substitutions: The presence of the first substituent (either chloro or formyl) and the remaining chloro group on the Vilsmeier reagent will direct further substitutions. The chloro groups are deactivating but will direct incoming electrophiles. With the C2 position occupied, the subsequent attacks are proposed to occur at the C5 and C3/C4 positions, leading to the fully substituted product. The precise sequence of chlorination and formylation events may be complex.

  • Hydrolysis: The intermediate iminium salts formed after each formylation step are hydrolyzed during the aqueous work-up to yield the final dicarbaldehyde product.

Experimental Workflow

The following diagram illustrates the overall experimental workflow.

Workflow start Start reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃) start->reagent_prep reaction Reaction with 1-Phenyl-1H-pyrrole (0 °C to 80 °C, 12h) reagent_prep->reaction workup Aqueous Work-up & Hydrolysis reaction->workup extraction Extraction with DCM workup->extraction purification Column Chromatography extraction->purification product Final Product purification->product

Figure 2: Experimental workflow for the synthesis.

Characterization

The final product, 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde, should be characterized by standard spectroscopic methods.

  • ¹H NMR: Expected signals would include a singlet for the C-H proton of the pyrrole ring (if any remain), singlets for the two aldehyde protons, and multiplets for the protons of the N-phenyl group.

  • ¹³C NMR: Signals corresponding to the two aldehyde carbons, the carbons of the pyrrole ring, and the carbons of the N-phenyl group are expected.

  • IR Spectroscopy: Characteristic absorption bands for the aldehyde C=O stretching (around 1670-1690 cm⁻¹) and C-Cl stretching would be observed.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₂H₇Cl₂NO₂ should be present, along with the characteristic isotopic pattern for two chlorine atoms.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled with care in a fume hood.

  • The reaction is exothermic, especially during the formation of the Vilsmeier reagent and the quenching step. Proper temperature control is crucial.

  • The work-up procedure involves the use of a basic solution to neutralize the acidic reaction mixture, which can be exothermic.

Conclusion

This application note provides a comprehensive, albeit theoretical, protocol for the synthesis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde via a one-pot Vilsmeier-Haack reaction. The proposed method offers a potentially efficient route to this highly functionalized heterocyclic compound. The scientific rationale, detailed experimental procedure, and mechanistic insights are intended to guide researchers in the synthesis and further application of this and related molecules in drug discovery and materials science.

References

  • Candy, C. F.; Jones, R. A.; Wright, P. H. Vilsmeier-Haack Formylation of 1-Substituted Pyrroles. J. Chem. Soc. C1970 , 2563-2566. URL: [Link]

  • (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Molbank2021 , 2021, M1215. URL: [Link]

  • Rajput, A. P.; Rajput, S. S. Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Rasayan J. Chem.2010, 3, 695-700.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. URL: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv.2021 , 11, 35688-35715. URL: [Link]

  • Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. J Anal Pharm Res2018 , 7, 641-644. URL: [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. URL: [Link]

  • Saliyeva, L. M.; Grozav, A. M.; Kemskyi, S. V.; Vovk, M. V. HALOGENATED PYRROLE-2-CARBALDEHYDES. 2. SYNTHETIC POTENTIAL AND SOME APPLICATION ASPECTS. Chem. Heterocycl. Compd.2025 , 61, 9/10. URL: [Link]

Sources

Application

Application Note: 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde as a Precursor for N-Confused Porphyrinoids

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Application Areas: Advanced Macrocycle Synthesis, Photodynamic Therapy (PDT) Agents, Anion Sensors, and Organometallic Catalysis. Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Application Areas: Advanced Macrocycle Synthesis, Photodynamic Therapy (PDT) Agents, Anion Sensors, and Organometallic Catalysis.

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized, non-canonical porphyrins has become a critical frontier in drug discovery and materials science. While standard porphyrins are synthesized using 2,5-linked pyrroles to create a symmetric cavity, the use of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (CAS: 497058-01-2)[1] forces a structural inversion during macrocyclization. Because the reactive formyl groups are located at the 2- and 4-positions, the resulting macrocycle must incorporate this pyrrole unit in an "inverted" or "confused" orientation, yielding an N-Confused Porphyrin (NCP) or related carbaporphyrinoid[2].

The Causality of Precursor Design

The specific substitution pattern of this precursor provides three distinct mechanistic advantages:

  • 1-Phenyl Substitution (Steric & Tautomeric Control): By blocking the pyrrolic nitrogen with a bulky phenyl group, standard inner-cavity NH tautomerization is prevented. This forces the resulting macrocycle into a rigid conformation, which is highly advantageous for selective metal coordination (e.g., Pd(II), Cu(II))[2].

  • 2,4-Dicarbaldehyde Linkage (Architectural Inversion): Condensation at the 2,4-positions places the pyrrolic nitrogen on the exterior of the macrocycle (or heavily distorts the cavity), generating unique carbon-metal bonding opportunities inside the core.

  • 3,5-Dichloro Substitution (Electronic Tuning & Late-Stage Functionalization): The highly electronegative chlorine atoms lower the HOMO/LUMO energy levels of the macrocycle, increasing oxidative stability. Crucially, the 5-chloro position (adjacent to the N-phenyl group) becomes highly activated. Literature demonstrates that 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehydes readily undergo regioselective nucleophilic aromatic substitution ( SN​Ar ) at the 5-position[3], allowing drug developers to attach targeting ligands or solubilizing moieties after the fragile macrocycle has been assembled.

Synthetic Workflow & Pathway Visualization

The assembly of the NCP macrocycle relies on a carefully controlled acid-catalyzed condensation between the 2,4-dicarbaldehyde precursor and a nucleophilic partner (typically a dipyrromethane or a bis-carbinol), followed by rapid oxidation to establish aromaticity.

Pathway Precursor 3,5-Dichloro-1-phenyl-1H-pyrrole- 2,4-dicarbaldehyde Condensation Acid-Catalyzed Macrocyclization (p-TsOH, CH2Cl2) Precursor->Condensation Partner Dipyrromethane Core (Nucleophile) Partner->Condensation Porphyrinogen Isomeric Porphyrinogen (Colorless Intermediate) Condensation->Porphyrinogen  Nucleophilic Addition Oxidation Aromatization (DDQ Oxidation) Porphyrinogen->Oxidation NCP N-Confused Porphyrinoid (18π Aromatic System) Oxidation->NCP  -6H, Conjugation

Fig 1: Synthetic workflow for N-confused porphyrinoids via 2,4-dicarbaldehyde condensation.

Experimental Protocols

Protocol A: Synthesis of the N-Confused Porphyrin Core

This protocol is a self-validating system: the transition from a flexible porphyrinogen to a fully conjugated porphyrinoid is marked by a dramatic, undeniable color shift from pale yellow to intense dark green/purple, serving as an immediate visual confirmation of successful aromatization[2].

Reagents & Materials:

  • 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (1.0 eq)

  • Substituted dipyrromethane (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3.0 eq)

  • Anhydrous Dichloromethane ( CH2​Cl2​ ), degassed

Step-by-Step Methodology:

  • Preparation and Degassing: Dissolve the 2,4-dicarbaldehyde precursor (1.0 mmol) and the dipyrromethane (1.0 mmol) in 250 mL of anhydrous CH2​Cl2​ .

    • Causality: High dilution (approx. 10−3 M) is strictly required to favor intramolecular macrocyclization over intermolecular linear polymerization. The solvent must be sparged with N2​ for 15 minutes to prevent premature, ambient-oxygen-driven radical side reactions.

  • Acid-Catalyzed Condensation: Shield the reaction flask from light using aluminum foil. Add p-TsOH (0.1 mmol) and stir at room temperature for 3 hours.

    • Causality:p-TsOH protonates the formyl oxygens, increasing their electrophilicity. The alpha-free positions of the dipyrromethane attack these centers, forming the colorless, non-aromatic porphyrinogen intermediate. Light must be excluded to prevent uncontrolled photo-oxidation of this fragile intermediate.

  • Aromatization (Self-Validating Step): Remove the foil shield. Add DDQ (3.0 mmol) in one portion. Stir for an additional 1 hour open to the air.

    • Causality: DDQ acts as a potent hydride acceptor, removing 6 hydrogen atoms to establish the 18- π electron aromatic system[2].

    • Validation: The solution will instantly turn from pale yellow to opaque dark green or deep purple. If this color change does not occur, the macrocyclization in Step 2 failed.

  • Quenching and Purification: Neutralize the reaction by adding 2 mL of triethylamine ( Et3​N ). Pass the crude mixture through a short pad of basic alumina to remove DDQ byproducts. Purify the concentrated filtrate via silica gel chromatography (Eluent: CH2​Cl2​ /Hexanes gradient).

Protocol B: Late-Stage Functionalization via SN​Ar

Exploiting the regioselective reactivity of the 5-chloro position.

Step-by-Step Methodology:

  • Activation: Dissolve the purified NCP (0.1 mmol) in anhydrous DMF (5 mL).

  • Nucleophilic Attack: Add an excess of a secondary amine (e.g., morpholine or a targeted peptide bearing a free secondary amine) (2.0 mmol) and anhydrous K2​CO3​ (1.0 mmol).

  • Heating: Stir the mixture at 80°C for 12 hours under N2​ .

    • Causality: The 5-chloro group is highly activated by the adjacent N-phenyl ring and the electron-withdrawing nature of the macrocycle. It undergoes regioselective substitution, leaving the 3-chloro group intact[3].

  • Isolation: Pour into ice water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via chromatography.

Quantitative Data & Validation Metrics

To ensure reproducibility, monitor the reaction using the following optimized parameters and diagnostic markers.

Table 1: Optimization of Macrocyclization Conditions

CatalystSolventConcentrationTemp (°C)Oxidation AgentIsolated Yield (%)
TFA (0.1 eq) CH2​Cl2​ 0.01 M25Chloranil8 - 12%
BF3​⋅OEt2​ CHCl3​ 0.005 M25DDQ15 - 18%
p-TsOH (0.1 eq) CH2​Cl2​ 0.002 M 25 DDQ 28 - 35%
p-TsOH (0.5 eq)Toluene0.002 M80Air ( O2​ )< 5% (Decomp.)

Note: Yields for inverted macrocycles are inherently lower than canonical porphyrins due to the steric strain of the 2,4-linkage.

Table 2: Diagnostic Spectroscopic Markers for the N-Confused Product

Analytical MethodExpected ObservationMechanistic Significance
UV-Vis Spectroscopy Split Soret Band (~450 nm, ~480 nm); Broad Q-bands extending to 750 nm.Confirms the 18- π aromatic system. The red-shifted Q-bands indicate the broken symmetry of the N-confused core.
1H NMR (500 MHz, CDCl3​ ) Inner CH proton appears highly shielded at ~ -2.0 to -4.0 ppm .Critical Validation: Proves the pyrrole ring inverted, placing a CH group inside the shielding cone of the macrocycle[2].
Mass Spectrometry (MALDI-TOF) Molecular ion peak [M]+ corresponding to the exact mass of the fully oxidized macrocycle.Confirms successful condensation and complete 6-electron oxidation.

References

  • [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 820333, 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde. PubChem.[Link]

  • [3] De Silva, M. et al. Regioselectivity in the Reactions of Polyfunctionalized Pyrroles with Nucleophiles. ResearchGate.[Link]

  • [2] Panda, P. K. et al. (2023). Stable Inner 2H Tautomer of N-Confused-like Porphyrin Embedded with a Carbazole Subunit: Synthesis, Metal Coordination, and Magnetic and Anion Sensing Studies. The Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Method

The Pivotal Role of 3,5-Dichloro-1-Phenyl-1H-Pyrrole-2,4-Dicarbaldehyde in Medicinal Chemistry: A Synthetic Gateway to Novel Therapeutics

Introduction: The Strategic Importance of the Dichlorinated Pyrrole Scaffold In the landscape of modern medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold," a structural motif consistently found in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Dichlorinated Pyrrole Scaffold

In the landscape of modern medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide range of biological activities.[1][2] Its unique electronic properties and versatile reactivity make it an ideal starting point for the synthesis of novel therapeutic agents. This guide focuses on a particularly valuable, yet underexplored, derivative: 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde . The strategic placement of two chlorine atoms and two formyl groups on the N-phenylated pyrrole core creates a highly reactive and multifunctional building block, opening avenues for the development of innovative drugs targeting a spectrum of diseases, from bacterial infections to cancer.

The presence of chlorine atoms can significantly enhance the biological activity of a molecule. Dihalogenation on a pyrrole ring has been shown to be a beneficial substitution for antibacterial activity, potentially by increasing the molecule's ability to form strong hydrogen bonds with target enzymes like DNA gyrase.[3] The dual aldehyde functionalities act as versatile synthetic handles, enabling the construction of a diverse library of derivatives through reactions such as condensation, cyclization, and functional group interconversion. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde as a key intermediate in medicinal chemistry.

Chemical Profile and Properties

3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde is a solid organic compound with the molecular formula C₁₂H₇Cl₂NO₂ and a molecular weight of approximately 268.09 g/mol .[4]

PropertyValue
Molecular Formula C₁₂H₇Cl₂NO₂
Molecular Weight ~268.09 g/mol
CAS Number 497058-01-2
Appearance Solid

Data sourced from PubChem CID 820333.[4]

The reactivity of this molecule is dominated by its two aldehyde groups, which can readily undergo nucleophilic attack, making them ideal for building more complex heterocyclic systems. The chlorine atoms are relatively stable on the aromatic pyrrole ring but can influence the electron density and reactivity of the scaffold.

Synthesis of the Core Scaffold: The Vilsmeier-Haack Approach

The synthesis of dichlorinated diformyl N-phenyl pyrroles is effectively achieved through a Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic compounds.[5][6] In this specific application, an N-substituted phenyl succinimide is used as the starting material.[7] The Vilsmeier-Haack reagent, an electrophilic iminium salt, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] This reagent then attacks the electron-rich positions of the pyrrole precursor, leading to the introduction of the formyl groups.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of N-Phenyl Succinimide cluster_1 Vilsmeier-Haack Reaction SuccinicAcid Succinic Acid ThionylChloride Thionyl Chloride SuccinicAcid->ThionylChloride Activation Aniline Aniline ThionylChloride->Aniline Condensation N_PhenylSuccinimide N-Phenyl Succinimide Aniline->N_PhenylSuccinimide Cyclization DMF DMF POCl3 POCl₃ DMF->POCl3 Reagent Formation VilsmeierReagent Vilsmeier Reagent POCl3->VilsmeierReagent N_PhenylSuccinimide_input N-Phenyl Succinimide VilsmeierReagent->N_PhenylSuccinimide_input Diformylation & Chlorination TargetMolecule 3,5-Dichloro-1-phenyl-1H- pyrrole-2,4-dicarbaldehyde N_PhenylSuccinimide_input->TargetMolecule G Dicarbaldehyde 3,5-Dichloro-1-phenyl-1H- pyrrole-2,4-dicarbaldehyde Diamine Diamine (e.g., ethylenediamine) Dicarbaldehyde->Diamine Condensation/ Cyclization PyrroloDiazepine Pyrrolo[2,3-e][1,4]diazepine Derivative Diamine->PyrroloDiazepine Screening Antimicrobial Screening (e.g., MIC assays) PyrroloDiazepine->Screening Biological Evaluation

Caption: Pathway to novel antimicrobial agents.

Development of Anticancer Therapeutics

Pyrrole derivatives are extensively investigated as potential anticancer agents, acting through various mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest. [8][9]The dicarbaldehyde can be derivatized to produce compounds that mimic the structure of known kinase inhibitors or interact with other key oncogenic pathways.

Protocol: Synthesis of a Pyrrole-derived Schiff Base

  • Dissolve 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add a substituted aniline or another primary amine (2.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated Schiff base by vacuum filtration, wash with cold ethanol, and dry.

  • The resulting bis-Schiff base can then be evaluated for its cytotoxic activity against various cancer cell lines.

Further Synthetic Transformations

The dicarbaldehyde is not limited to condensation reactions. The aldehyde groups can be oxidized to carboxylic acids, reduced to alcohols, or converted to other functional groups, further expanding the synthetic possibilities. For instance, a reported transformation of a similar dichlorodiformylpyrrole involved its conversion to a diazido derivative, which was subsequently reduced to a diamino derivative. [7]These amino-functionalized pyrroles are valuable intermediates for the synthesis of amides, ureas, and other nitrogen-containing heterocycles.

Protocol: Synthesis of 2,5-diamino-1-(substituted phenyl)-1H-pyrrole-3,4-dicarbaldehyde [7] Step 1: Azide Formation

  • To a solution of the dichlorodiformylpyrrole (1 mmol) in absolute ethanol (10 ml), add p-toluenesulfonic acid (2 mmol) and sodium azide (3 mmol).

  • Heat the reaction mixture under reflux for 10-12 hours.

  • Pour the refluxed mixture into ice-cold water to precipitate the diazido compound.

  • Filter and recrystallize from ethanol.

Step 2: Reduction to Amine

  • Reflux a mixture of the diazido compound (2.6 mmol), sodium dithionite (5.4 mmol), and methanol (12 ml) for 5 hours.

  • Filter the reaction mixture and wash the inorganic residues with methanol.

  • Distill the combined methanolic solution and pour it over crushed ice to precipitate the diamino product.

Conclusion and Future Outlook

3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and the reactivity of its dual aldehyde and chloro substituents provide a rich platform for the generation of diverse molecular libraries. The exploration of derivatives based on this scaffold is a promising strategy for the discovery of novel anticancer and antimicrobial agents. Further research into the reaction chemistry of this compound and the biological evaluation of its derivatives is highly encouraged and is poised to yield significant contributions to the field of drug discovery.

References

  • Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. (2010). Rasayan Journal of Chemistry.
  • PubChem. (n.d.). 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ismail, M. M., et al. (2021). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 26(11), 3246.
  • El-Mekabaty, A., & Osman, A. M. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 10(63), 38435–38459.
  • International Journal for Research Trends and Innovation. (2023). TO THE STUDY OF HETEROCYCLIC COMPOUNDS. IJRTI, 8(12).
  • Heterocyclic Letters. (2023). Heteroletters, 13(3), 525-531.
  • Kaur, R., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Molecules, 27(21), 7172.
  • Lima, J. A. F., et al. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. Journal of Analytical & Pharmaceutical Research, 7(5).
  • MBB College. (n.d.). Reactions of Pyrrole. Retrieved from [Link]

  • MDPI. (2020). Biological Activity and Applications of Natural Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines.
  • ScienceOpen. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval).
  • PubChem. (n.d.). 1H-pyrrole-2,5-dicarbaldehyde. Retrieved from [Link]

  • Banwell, M. G., & Lan, P. (2020). The total synthesis of pyrrole-containing and related marine natural products. Natural Product Reports, 37(10), 1334-1365.
  • MDPI. (2025). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Retrieved from [Link]

  • Al-Mourabit, A., & Potier, P. (2017). Chemistry and Biology of the Pyrrole-Imidazole Alkaloids. Methods in Enzymology, 595, 239–285.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

Welcome to the technical support guide for the synthesis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this challenging multi-step synthesis. My goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you maximize your yield and purity.

The synthesis of this highly functionalized pyrrole is non-trivial, primarily due to the sequential installation of two deactivating chloro substituents and two deactivating carbaldehyde groups onto the pyrrole core. The order of these transformations is critical, and the reaction conditions must be precisely controlled to prevent the formation of polymeric byproducts and ensure regiochemical fidelity. The most effective published methodologies suggest a pathway involving a Vilsmeier-Haack reaction on a pre-formed N-substituted succinimide, which cleverly combines the cyclization, dichlorination, and diformylation steps.[1]

This guide will focus on troubleshooting and optimizing this specific and efficient pathway.

Section 1: Synthesis Pathway and Key Control Points

The most robust pathway to the target molecule begins not with 1-phenylpyrrole, but with an N-substituted succinimide. This precursor undergoes a powerful, one-pot transformation using the Vilsmeier-Haack reagent (formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to construct the fully substituted pyrrole ring.[1]

This strategy is advantageous because it bypasses the challenge of performing electrophilic substitutions on a pyrrole ring that becomes progressively more deactivated with each functional group addition.

Synthetic_Pathway A Succinic Acid + Aniline B N-Phenyl Succinimide A->B Reflux C Vilsmeier-Haack Reaction (POCl₃, DMF) B->C Add to Vilsmeier Reagent D 3,5-dichloro-1-phenyl-1H-pyrrole- 2,4-dicarbaldehyde C->D Heat, then NaOH work-up

Caption: Overall synthetic route to the target compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Part A: N-Phenyl Succinimide Precursor Synthesis
Question 1: My yield for the N-Phenyl Succinimide (Step 1) is lower than expected. What are the likely causes?

Answer: Low yield in this initial condensation step typically points to two primary factors: reagent quality and incomplete reaction.

  • Reagent Purity: The starting materials, particularly aniline, can degrade over time. Aniline is susceptible to air oxidation, often indicated by a dark coloration. Using freshly distilled aniline can significantly improve yields.[2]

  • Reaction Conditions: The reaction involves the formation of an amic acid intermediate followed by cyclization with the loss of water. Ensure you are refluxing at a temperature sufficient to drive off water and push the equilibrium towards the imide product.

  • Stoichiometry: While a 1:1 stoichiometry is typical, ensure accurate measurement of your starting materials. A slight excess of one reagent is generally not necessary if both are pure.

Part B: The Vilsmeier-Haack Dichlorination & Diformylation

This one-pot transformation is the most critical and sensitive part of the synthesis. Success hinges on the correct preparation and handling of the Vilsmeier reagent and strict temperature control.

Question 2: The Vilsmeier-Haack reaction is sluggish or fails to proceed to completion. What should I check first?

Answer: Failure at this stage almost always relates to the integrity of the Vilsmeier reagent.

  • Anhydrous Conditions are Paramount: The Vilsmeier reagent is an electrophilic iminium salt that is highly sensitive to moisture.[3] Both DMF and POCl₃ must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Any water present will rapidly quench the reagent, halting the reaction.

  • Reagent Quality: Use freshly distilled POCl₃ and high-purity, dry DMF.

  • Vilsmeier Reagent Formation: The formation of the reagent is exothermic and must be controlled.[4] POCl₃ should be added dropwise to cooled DMF (typically 0-10 °C) with vigorous stirring. Allowing the temperature to rise can lead to reagent degradation.[4] After addition, stir the mixture at low temperature for a short period (e.g., 30 minutes) to ensure complete formation before adding the succinimide precursor.[3]

Question 3: My reaction turns into a dark, intractable tar, and the yield of the desired product is minimal. How can this be prevented?

Answer: Polymerization is a common side reaction with electron-rich pyrroles and harsh electrophilic conditions.[4][5] While we are forming the pyrrole in situ, similar principles apply.

  • Temperature Control is Critical: This is the most important parameter to control.

    • Reagent Formation: Keep the temperature below 10 °C, ideally between 0-5 °C, when preparing the Vilsmeier reagent.[1][3]

    • Substrate Addition: Add the N-phenyl succinimide precursor to the Vilsmeier reagent in small portions (aliquots) while maintaining a low temperature to control the initial exotherm.[1]

    • Reaction Heating: The subsequent heating phase (e.g., 60-70 °C) drives the reaction to completion.[1] Do not overheat. The optimal temperature and time should be determined by monitoring the reaction progress.

  • Order of Addition: Always add the substrate (succinimide) to the pre-formed Vilsmeier reagent, not the other way around. This ensures the substrate immediately encounters a sufficient concentration of the active electrophile, minimizing side reactions.

Question 4: The work-up procedure seems to be the source of significant product loss. What is the correct procedure?

Answer: The work-up is a multi-step process involving the hydrolysis of a stable iminium salt intermediate. Improper execution can drastically lower your isolated yield.

  • Controlled Quenching: The reaction mixture must be quenched by slowly pouring it onto a large amount of crushed ice with vigorous stirring.[4] This hydrolyzes the intermediate iminium species to the final aldehyde and dissipates the heat from neutralizing the acidic mixture.

  • Careful Neutralization: The resulting acidic aqueous solution must be neutralized. A literature procedure for a similar synthesis specifies using a 40% NaOH solution while keeping the temperature below 50 °C.[1] Inadequate neutralization will result in low yields of discolored products.[4] The goal is to liberate the aldehyde product without causing base-catalyzed decomposition.

  • Heating Post-Neutralization: Some protocols call for gentle heating (e.g., 50-60 °C) after neutralization to ensure complete hydrolysis and precipitation of the product.[1]

  • Isolation: After cooling, the solid product can be collected by filtration, washed with water, and then recrystallized, often from an aqueous methanol or ethanol solution.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this complex transformation? The Vilsmeier-Haack reaction typically involves the formylation of an electron-rich aromatic ring.[6][7] In this specific synthesis starting from a succinimide, the reaction is believed to proceed through a more complex cascade. The Vilsmeier reagent likely acts as both a chlorinating and formylating agent, reacting with the enol form of the succinimide to trigger cyclization, dehydration, chlorination, and diformylation, ultimately leading to the aromatic pyrrole ring.

Q2: What are the essential safety precautions when handling POCl₃ and performing the Vilsmeier-Haack reaction?

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic liquid that reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Exothermic Reaction: The reaction between DMF and POCl₃, as well as the subsequent neutralization with NaOH, are highly exothermic. Use an ice bath to control the temperature during additions and have a plan for rapid cooling if the reaction temperature rises unexpectedly.

Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method.[3] Take small aliquots from the reaction mixture, quench them carefully in a separate vial with ice and base, and extract with a suitable organic solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., a hexane/ethyl acetate mixture) to observe the disappearance of the starting succinimide and the appearance of the product spot.

Q4: What are the best practices for purifying the final product? The crude product obtained after filtration is often colored. Recrystallization from a solvent system like aqueous methanol or ethanol is typically effective for purification.[1] If impurities persist, flash column chromatography on silica gel can be used, though care must be taken as highly functionalized pyrroles can be sensitive.

Section 4: Optimized Experimental Protocol

This protocol is adapted from established literature for the synthesis of structurally related compounds and incorporates best practices for yield optimization.[1]

Step 1: Preparation of the Vilsmeier Reagent
  • To a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (4.0 eq.).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add freshly distilled POCl₃ (2.0 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for an additional 30 minutes.

Step 2: Dichlorination and Diformylation Reaction
  • To the freshly prepared and cooled Vilsmeier reagent, add N-phenyl succinimide (1.0 eq.) in small portions over 20-30 minutes. Use a powder funnel for the addition and maintain vigorous stirring.

  • After the addition is complete, allow the mixture to stir at low temperature for 15 minutes before slowly warming to room temperature.

  • Heat the reaction mixture in an oil bath to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (consumption of starting material), allow the mixture to cool to room temperature.

Step 3: Work-up and Isolation
  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice.

  • Once the addition is complete, begin the slow, portion-wise addition of 40% (w/v) aqueous NaOH solution. Monitor the temperature closely with a thermometer and use an ice bath to ensure it remains below 50 °C. Continue adding base until the solution is basic to pH paper.

  • Gently heat the mixture to 50-60 °C for 30 minutes.

  • Cool the mixture in an ice bath to induce complete precipitation of the product.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product. Recrystallize from aqueous methanol or ethanol to yield the pure 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde.

Data Summary: Reagent Stoichiometry
ReagentMolar Eq.RoleKey Considerations
N-Phenyl Succinimide1.0SubstrateMust be pure and dry.
POCl₃2.0ReagentCorrosive, water-sensitive. Use fresh.
DMF4.0Reagent/SolventMust be anhydrous.
40% NaOH (aq)As neededNeutralizationAdd slowly, control temperature.

Section 5: Visualizations

Troubleshooting Workflow

Troubleshooting cluster_reagent Reagent Integrity cluster_temp Temperature Control cluster_workup Work-up Procedure Start Low Yield or Reaction Failure Reagent_Check Are reagents anhydrous & pure? Start->Reagent_Check Reagent_Sol_Yes Yes Reagent_Check->Reagent_Sol_Yes Yes Reagent_Sol_No No: Use freshly distilled POCl₃ and anhydrous DMF. Run under N₂. Reagent_Check->Reagent_Sol_No No Temp_Check Was temperature controlled at all stages? Reagent_Sol_Yes->Temp_Check Temp_Sol_Yes Yes Temp_Check->Temp_Sol_Yes Yes Temp_Sol_No No: Use ice bath for reagent prep & substrate addition. Do not exceed 70°C heating. Temp_Check->Temp_Sol_No No Workup_Check Was work-up performed correctly? Temp_Sol_Yes->Workup_Check Workup_Sol_Yes Yes Workup_Check->Workup_Sol_Yes Yes Workup_Sol_No No: Quench slowly on ice. Neutralize carefully with cooling. Ensure final pH is basic. Workup_Check->Workup_Sol_No No End Consult Further Literature Workup_Sol_Yes->End

Caption: A decision tree for troubleshooting low synthesis yield.

References

  • BenchChem Technical Support Center. (2025). Synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole.
  • BenchChem Technical Support Center. (2025). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis.
  • BenchChem Technical Support Center. (2025).
  • ARKIVOC. (2008). New synthesis routes and electrochemical and optical properties of N-substitued phenylpyrrole.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction.
  • Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. (2010).
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Smolecule Technical Support Center. (2026).
  • RSC Publishing. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic.
  • Tasneem, et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Reddit. (2025). Need Help in Pyrrole synthesis. r/OrganicChemistry.

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (CAS: 497058-01-2). Synthesizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (CAS: 497058-01-2). Synthesizing heavily functionalized pyrroles often presents unique isolation challenges due to the competing electronic effects of multiple electron-withdrawing groups and the steric bulk of the N-phenyl ring.

This document bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for the purification and recrystallization of this specific heterocyclic building block.

Part 1: Quantitative Data & Physicochemical Profile

Understanding the physicochemical properties of this compound is the first step in designing a logical purification strategy. The dual aldehyde groups introduce significant dipole moments, while the dichlorophenylpyrrole core maintains high lipophilicity.

PropertyValueChemical/Experimental Significance
Molecular Formula C₁₂H₇Cl₂NO₂Highly functionalized, electron-deficient heterocyclic core.
Molecular Weight 268.09 g/mol Verified mass for mass spectrometry (ESI/APCI) tracking .
XLogP3-AA 3.2Indicates moderate lipophilicity; dictates the necessity of non-polar anti-solvents (e.g., hexanes) during crystallization .
H-Bond Acceptors 2The carbonyl oxygens act as strong H-bond acceptors, making the compound prone to forming persistent complexes with protic impurities or DMF.
Solubility Profile Good: EtOAc, DCM, THF, DMFPoor: Water, Hexanes, cold Et₂OIdeal differential solubility for Solvent/Anti-Solvent recrystallization workflows .

Part 2: Process Workflows & Impurity Pathways

PurificationWorkflow A Crude Reaction Mixture (Vilsmeier-Haack) B Aqueous Quench (Ice-cold H2O / NaHCO3) A->B Hydrolyze iminium salts C Liquid-Liquid Extraction (EtOAc / H2O) B->C Phase separation D Brine Wash & Dry (Na2SO4) C->D Remove residual DMF E Silica Gel Chromatography (Hexane:EtOAc Gradient) D->E Remove mono-formylated impurities F Recrystallization (EtOAc / Hexanes) E->F Polish purification G Pure 3,5-Dichloro-1-phenyl- 1H-pyrrole-2,4-dicarbaldehyde F->G >99% Purity

Workflow for the isolation and purification of the target dicarbaldehyde compound.

Part 3: Troubleshooting Guide & FAQs

Q1: During column chromatography, a persistent lower-Rf spot co-elutes with my product. What is it, and how do I remove it?

The Causality: This is almost certainly the mono-formylated intermediate (e.g., 3,5-dichloro-1-phenyl-1H-pyrrole-2-carbaldehyde). In Vilsmeier-Haack formylations of pyrroles, the introduction of the first formyl group severely deactivates the pyrrole ring toward further electrophilic aromatic substitution . Combined with the steric hindrance of the N-phenyl group, the second formylation is kinetically sluggish, often leaving unreacted mono-aldehyde. The Solution:

  • Reaction Optimization: Ensure a sufficient excess of the Vilsmeier reagent (POCl₃/DMF, at least 3.0 to 4.0 equivalents) and extend the reaction time at an elevated temperature (e.g., 80°C) if the substrate tolerates it.

  • Chromatographic Polish: Hexane/Ethyl Acetate gradients often fail to separate these two compounds due to their similar polarities. Switch to a Toluene/Ethyl Acetate gradient. The π−π interactions between toluene and the highly conjugated pyrrole core exploit the slight dipole difference between the mono- and di-aldehyde, improving resolution.

Q2: My post-workup crude product forms a stubborn oil instead of precipitating. How do I induce crystallization?

The Causality: Oiling out is a classic symptom of residual N,N-dimethylformamide (DMF) or dimethylamine hydrochloride byproducts. DMF acts as a potent crystallization inhibitor. Its strong hydrogen-bond donating/accepting capabilities disrupt the highly ordered crystal lattice required for your dicarbaldehyde to precipitate . The Solution: Do not attempt to force crystallization while the oil persists. Dissolve the oil in diethyl ether or EtOAc and wash vigorously with ice-cold water (5x) followed by a 5% aqueous LiCl solution. LiCl highly favors the partitioning of DMF into the aqueous layer. Self-Validation Step: Before attempting recrystallization, validate DMF removal via ¹H NMR of a crude aliquot. If the characteristic DMF singlets at ~2.88 and 2.96 ppm are absent, the material is ready for crystallization.

Q3: The isolated crystals are slightly yellow/brown instead of off-white. Is the product degrading?

The Causality: Aldehyde-rich pyrroles are susceptible to auto-oxidation when exposed to ambient air and light, forming trace pyrrole-carboxylic acids and polymeric degradation products that impart a yellow/brown color. The Solution: Perform a final polish recrystallization using activated charcoal (Darco) to scavenge oxidized polymeric impurities (see Protocol B). Store the final dried crystals under an inert atmosphere (Argon/N₂) at -20°C in an amber vial.

ImpurityPathway A 3,5-Dichloro-1-phenyl- 1H-pyrrole C Mono-formylated Intermediate (Major Impurity) A->C 1st Equivalent Fast reaction B Vilsmeier Reagent (POCl3 + DMF) B->A B->C D Target Dicarbaldehyde (Desired Product) C->D 2nd Equivalent Slow (Steric Hindrance) E Oxidized Byproducts (Carboxylic Acids) D->E Air/Light Exposure (Aldehyde Oxidation)

Stepwise Vilsmeier-Haack formylation pathway and common degradation routes.

Part 4: Standardized Methodologies

Protocol A: Solvent/Anti-Solvent Recrystallization (EtOAc/Hexanes)

This protocol relies on the steep solubility cliff of the dicarbaldehyde between polar aprotic solvents and non-polar hydrocarbons.

  • Dissolution: In a clean Erlenmeyer flask equipped with a stir bar, suspend the crude 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde in a minimum volume of boiling Ethyl Acetate (EtOAc). Add the solvent dropwise until the solid just dissolves.

  • Clarification (Optional): If the solution is highly colored (indicating oxidation), add 5% w/w activated charcoal. Boil for 5 minutes, then perform a hot gravity filtration through a fluted filter paper (or a pre-warmed Celite pad) into a clean, pre-warmed flask.

  • Anti-Solvent Addition: While maintaining the filtrate at a gentle reflux on a hotplate, add hot Hexanes dropwise. Continue addition until the solution becomes faintly turbid (the "cloud point").

    • Self-Validation Check: If the cloud point is not reached after adding 3 volumes of hexanes, excess EtOAc is present. Boil off 10-15% of the total volume and retry.

  • Seeding: Add 1-2 drops of EtOAc to just clear the turbidity. Remove the flask from the heat source, cap loosely, and allow it to cool undisturbed to room temperature.

  • Maturation: Once crystal nucleation begins, transfer the flask to an ice bath (0–4°C) and let it mature for 2 hours to drive the equilibrium and maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold hexanes to displace any residual mother liquor.

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ or under high vacuum (<1 mbar) for 12 hours to remove residual solvent trapped in the crystal lattice.

Protocol B: Hot Ethanol Recrystallization (Alternative)

If EtOAc/Hexanes yields a microcrystalline powder rather than distinct needles, an ethanol recrystallization can promote slower, more ordered crystal growth.

  • Suspend the crude solid in absolute ethanol.

  • Heat to reflux (78°C) until complete dissolution occurs. Note: Do not prolong boiling, as aldehydes can form acetals in hot alcohols over extended periods.

  • Remove from heat and allow to cool slowly to room temperature.

  • Chill to -20°C overnight.

  • Filter, wash with ice-cold ethanol, and dry under vacuum.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 820333, 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde." PubChem. Available at:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th Edition). Elsevier. Available at:[Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). "Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles." Journal of the Chemical Society C: Organic, 2563-2567. Available at:[Link]

Troubleshooting

overcoming solubility issues of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde in organic solvents

Welcome to the Advanced Synthesis Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of 3,5-dichloro-1-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (CAS: 497058-01-2) [1].

Highly functionalized pyrroles often present severe solubility bottlenecks that can derail reaction kinetics, purification, and biological assay preparation. This guide provides field-proven, thermodynamically grounded solutions to overcome these barriers.

Part 1: Root Cause Analysis (The "Why")

Q1: Why is 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde so difficult to dissolve in standard organic solvents like DCM or EtOAc?

A: The insolubility of this specific compound is driven by its exceptionally high crystal lattice energy, which is a consequence of its fully substituted, rigid structure.

  • Dipole-Dipole Interactions: The two formyl groups (-CHO) at positions 2 and 4 create strong, permanent dipoles that align anti-parallel in the solid state.

  • π−π Stacking: The planar pyrrole core and the N -phenyl ring facilitate tight intermolecular π−π stacking.

  • Lipophilic but Polarizable: The chlorine atoms at positions 3 and 5 are heavy and polarizable, increasing the dispersion forces (London forces) between molecules.

To dissolve this compound, the solvent must provide enough enthalpy of solvation to overcome these massive cohesive intermolecular forces. According to Hansen Solubility Parameter (HSP) theory, a successful solvent must have highly matching Dispersion ( δD​ ) and Polarity ( δP​ ) parameters to disrupt the lattice [2]. Standard solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) simply lack the necessary polar cohesive energy.

Q2: Why does my compound degrade when I try to dissolve it in methanol or ethanol with heat?

A: The pyrrole core is rendered highly electron-deficient by the two electron-withdrawing chlorine atoms and two formyl groups. This significantly increases the electrophilicity of the formyl carbons. When heated in nucleophilic solvents like primary alcohols (MeOH, EtOH), the compound is highly susceptible to unwanted hemiacetal or acetal formation. Causality: The thermal energy intended to break the crystal lattice instead provides the activation energy for solvent nucleophilic attack.

Part 2: Solvent Selection & Quantitative Data

Q3: Which solvent systems provide the best solubility profile without causing degradation?

A: Polar aprotic solvents are the gold standard here. They possess high dielectric constants and strong dipole moments to solvate the formyl groups, but lack the nucleophilic protons that cause degradation.

Recent synthetic methodologies involving similar functionalized pyrrole-2,4-dicarbaldehydes have demonstrated that DMF and Dioxane/Water mixtures are superior for maintaining solubility and accelerating reaction kinetics [3].

Table 1: Hansen Solubility Parameters & Empirical Efficacy

The following table summarizes the quantitative thermodynamic parameters of common solvents and their empirical efficacy for solubilizing 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde.

Solvent SystemDielectric Constant ( ε )Dispersion ( δD​ )Polarity ( δP​ )H-Bonding ( δH​ )Solubilization Efficacy
Toluene 2.418.01.42.0Poor (Fails to disrupt dipoles)
DCM 8.917.03.16.1Moderate (Good for extraction only)
1,4-Dioxane 2.219.01.87.4Good (Excellent when mixed with H 2​ O)
DMF 36.717.413.711.3Excellent (High polarity disrupts lattice)
DMSO 46.718.416.410.2Excellent (Best for analytical stock solutions)

(Note: While pure Dioxane has a low dielectric constant, its oxygen lone pairs act as excellent hydrogen-bond acceptors, and its efficacy multiplies exponentially when used as a 4:1 Dioxane/H 2​ O cosolvent system [3].)

Part 3: Experimental Workflows & Troubleshooting

Decision Matrix: Choosing Your Solvent System

Before proceeding to the protocol, use the following logical workflow to select the appropriate solvent based on your downstream reaction constraints.

SolventLogic Start Assess Reaction Requirements WaterTol Is water tolerated? Start->WaterTol UseAq Use Dioxane/H2O or DMF/H2O WaterTol->UseAq Yes NoWater Moisture Sensitive? WaterTol->NoWater No PolarAprotic Use Anhydrous DMF, DMSO, or NMP NoWater->PolarAprotic Yes, polar allowed NonPolarReq Requires Non-Polar Solvent (e.g., Toluene)? NoWater->NonPolarReq No, non-polar needed PhaseTransfer Use Phase Transfer Catalyst or Flow Chemistry NonPolarReq->PhaseTransfer Yes

Decision matrix for solvent selection based on reaction constraints.
Q4: How do I prepare a high-concentration stock solution safely?

A: To prevent thermal degradation while overcoming the high lattice energy, you must utilize a self-validating protocol relying on mechanical cavitation (sonication) rather than bulk thermal heating.

Standard Operating Procedure: Solubilization and Verification Workflow

Step 1: Mechanical Disruption (Milling)

  • Action: Finely crush the crystalline 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde using an agate mortar and pestle.

  • Causality: Increasing the surface-area-to-volume ratio exponentially increases the solvent contact area, lowering the kinetic barrier to dissolution.

Step 2: Solvent Addition

  • Action: Transfer the powder to a vial and add the primary polar aprotic solvent (e.g., anhydrous DMF or DMSO) at room temperature. Aim for an initial concentration of 0.1 M.

Step 3: Cavitation (Sonication)

  • Action: Place the vial in an ultrasonic bath (25°C) for 10–15 minutes.

  • Causality: Sonication creates localized micro-cavitation bubbles. When these bubbles collapse, they release intense localized energy that breaks intermolecular π−π and dipole interactions without raising the bulk temperature of the solution, thereby protecting the sensitive formyl groups.

Step 4: Self-Validation (The Integrity Check)

  • Action: Visually inspect for a clear solution. If clear, immediately run a rapid TLC or LCMS aliquot.

  • Causality: This ensures that the compound has dissolved intact and has not reacted with trace impurities in the solvent (e.g., dimethylamine impurities in degraded DMF).

Protocol Step1 1. Weigh Compound (Finely Milled) Step2 2. Add Primary Solvent (e.g., Dioxane or DMF) Step1->Step2 Step3 3. Bath Sonication (10-15 mins at 25°C) Step2->Step3 Check Fully Dissolved (Visual & LCMS Check)? Step3->Check Step4A Proceed to Reaction Check->Step4A Yes Step4B 4. Gentle Heating (40-50°C) or Cosolvent Check->Step4B No Step4B->Step3 Re-sonicate

Step-by-step workflow for preparing high-concentration stock solutions.
Q5: My reaction strictly requires a non-polar solvent (like Toluene) for a subsequent organometallic step, but the pyrrole crashes out. What are my options?

A: If you cannot change the bulk solvent due to downstream requirements, you must alter the phase dynamics.

  • Pre-dissolution (Cosolvent approach): Dissolve the pyrrole in a minimal volume of anhydrous THF or DMF (just enough to break the lattice), and then add this concentrated stock dropwise to the bulk toluene reaction mixture under vigorous stirring.

  • Phase Transfer Catalysis (PTC): If running a biphasic reaction, the addition of a lipophilic phase transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB) can temporarily mask the polarity of the pyrrole intermediate, facilitating its transfer into the non-polar organic layer.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 820333, 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde. Retrieved from:[Link]

  • Abbott, S. HSP Basics - Hansen Solubility Parameters in Practice. Retrieved from:[Link]

  • Guntreddi, T., et al. (2019). Metal-Free Carbonyl-Assisted Regioselective Hydration of Alkynes: An Access to Dicarbonyls. Organic Letters, ACS Publications. Retrieved from:[Link]

Optimization

preventing oxidation of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde during synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde. This guide is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of this valuable synthetic intermediate. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can effectively troubleshoot and optimize your synthesis for high yield and purity.

Introduction: The Challenge of Stability

3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde is a highly functionalized heterocyclic compound, making it an attractive building block in medicinal chemistry and materials science. Its synthesis, typically achieved via a Vilsmeier-Haack formylation, introduces two electron-withdrawing aldehyde groups onto a chlorinated pyrrole core.[1][2] While powerful, these aldehyde moieties are highly susceptible to oxidation, primarily to the corresponding dicarboxylic acid. This degradation pathway can significantly reduce yield, complicate purification, and compromise the integrity of subsequent reactions. This guide provides a comprehensive framework for mitigating this oxidative side reaction at every stage of your workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My final product shows low yield and significant impurities. Analysis (¹H NMR, LC-MS) suggests the presence of the corresponding dicarboxylic acid. What went wrong?

Possible Cause: This is a classic case of product oxidation. The aldehyde functional groups (-CHO) have been converted to carboxylic acid groups (-COOH). This most commonly occurs during the reaction workup or subsequent purification steps due to prolonged exposure to atmospheric oxygen.[3] The Vilsmeier-Haack reaction itself is a formylation, not an oxidation; the damage almost certainly occurred after the hydrolysis of the iminium salt intermediate.[4]

Recommended Solutions:

  • Rigorous Inert Atmosphere during Workup: Oxygen is the primary culprit. Once the reaction is complete and you are proceeding with the aqueous workup, ensure the entire process is conducted under a blanket of inert gas (Nitrogen or Argon). This minimizes the contact between the sensitive aldehyde and atmospheric oxygen.

  • Use of Degassed Solvents: Solvents can be a significant source of dissolved oxygen. Before use in extraction or chromatography, thoroughly degas all aqueous and organic solvents by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Inclusion of a Reductive Quench: During the workup, after neutralizing the reaction mixture, consider washing the organic layer with a freshly prepared, cold, saturated solution of sodium bisulfite (NaHSO₃).[5][6] This serves two purposes: it quenches any residual oxidizing species and forms a water-soluble adduct with any unreacted starting aldehyde, aiding in purification.

Question 2: The reaction mixture turned dark brown/black during the heating phase of the Vilsmeier-Haack reaction. Is this normal?

Possible Cause: While some color change is expected, excessive darkening or polymerization often indicates that the reaction temperature was too high. The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to uncontrolled side reactions and decomposition of the electron-rich pyrrole substrate.[7]

Recommended Solutions:

  • Strict Temperature Control: Prepare the Vilsmeier reagent (from POCl₃ and DMF) at 0-5 °C. During the addition of the N-phenylsuccinimide precursor, maintain this low temperature. After the addition is complete, allow the reaction to warm to room temperature slowly before controlled heating (e.g., 60-70 °C), as specified in related protocols.[1]

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Avoid unnecessarily long reaction times at elevated temperatures. Once the starting material is consumed, proceed to the workup immediately.

Question 3: My purified product is a pale yellow solid, but it starts to discolor and show impurities after a few days of storage. How can I improve its stability?

Possible Cause: The product is undergoing slow autoxidation upon storage. This is a free-radical chain reaction initiated by light and oxygen.[3] Aromatic aldehydes are particularly prone to this degradation, even in the solid state if not stored correctly.

Recommended Solutions:

  • Optimal Storage Conditions: Store the final, purified compound in an amber glass vial under an argon or nitrogen atmosphere.[8] Tightly seal the vial with a Teflon-lined cap. For long-term storage, keep the vial at a low temperature (2-8 °C) to significantly slow the rate of oxidation.

  • Addition of an Antioxidant (for solutions): If the product needs to be stored in solution for a short period, consider adding a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT). However, be aware that this will complicate purification if the material is to be used in a subsequent reaction. This is generally not recommended for solid-state storage.

Frequently Asked Questions (FAQs)

  • Q: What is the likely precursor for this synthesis?

    • A: Based on established literature for similar compounds, the synthesis likely proceeds via a Vilsmeier-Haack reaction on an N-phenylsuccinimide precursor.[1] This precursor is treated with the Vilsmeier reagent (formed from POCl₃ and DMF), which effects a simultaneous dichlorination and diformylation to yield the target molecule.[1]

  • Q: How can I confirm oxidation has occurred using spectroscopy?

    • ¹H NMR: The most telling sign is the disappearance of the sharp aldehyde proton singlet, typically found between δ 9.5-10.5 ppm.[1] Concurrently, a very broad singlet characteristic of a carboxylic acid proton (-COOH) may appear far downfield (δ 10-13 ppm), though it is sometimes not observed due to proton exchange.

    • IR Spectroscopy: Oxidation will lead to the disappearance of the characteristic aldehyde C-H stretches (around 2830 and 2730 cm⁻¹) and the appearance of a very broad O-H stretch for the carboxylic acid, typically from 2500-3300 cm⁻¹. The carbonyl (C=O) stretch may shift slightly.

  • Q: Is a sodium bisulfite wash always necessary?

    • A: While not strictly mandatory if all other anti-oxidation precautions are taken, it is highly recommended. It is a simple, effective, and inexpensive insurance policy against oxidation and can also aid in purification by removing trace aldehyde impurities.[5][7]

Key Experimental Protocols & Methodologies

Protocol 1: Synthesis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (Adapted from Shinde et al., 2010)

This protocol is adapted from a known procedure for a structural isomer and should be optimized for the specific target molecule.[1]

  • Vilsmeier Reagent Preparation: In a three-neck, flame-dried round-bottom flask under a nitrogen atmosphere, add chilled, anhydrous N,N-Dimethylformamide (DMF) (0.24 moles). Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add freshly distilled phosphorus oxychloride (POCl₃) (0.12 moles) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0-5 °C.

  • Reaction: To the cooled Vilsmeier reagent, add the N-phenylsuccinimide precursor (0.02 moles) in small portions over 30 minutes, maintaining vigorous stirring and low temperature.

  • After addition, allow the mixture to warm to room temperature, then heat at 60-70 °C for approximately 6 hours. Monitor the reaction progress by TLC.

  • Workup (Under Inert Atmosphere): Cool the reaction mixture to room temperature. Prepare a large beaker with crushed ice. Under a positive flow of nitrogen, slowly and carefully pour the reaction mixture onto the crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a cold 40% NaOH solution, keeping the temperature below 50 °C.

  • Heat the neutralized mixture at 50-60 °C for 30 minutes, then cool in an ice bath to precipitate the crude product.

  • Purification: See Protocol 2 for purification and removal of oxidative impurities.

Protocol 2: Reductive Workup and Purification
  • Extraction: After precipitation (Step 7, Protocol 1), extract the product into an oxygen-free organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Bisulfite Wash: Combine the organic layers in a separatory funnel. Add an equal volume of a freshly prepared, cold, saturated aqueous solution of sodium bisulfite. Shake vigorously for 30-60 seconds.[5][7] Allow the layers to separate.

  • Separation & Washing: Drain the lower aqueous layer. Wash the remaining organic layer with degassed deionized water (2 x volumes) and then with a degassed brine solution (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., aqueous methanol) to obtain the pure product.[1]

Data Summary & Visualization

Table 1: Troubleshooting Guide Summary
Observed Issue Primary Cause Key Preventative Actions Relevant Protocol
Carboxylic acid impurityAir oxidation during workupUse inert atmosphere, degassed solventsProtocol 2
Polymerization/DarkeningExcessive reaction temperatureStrict temperature control (0-5 °C initially)Protocol 1
Product degradation on storageAir/light exposureStore under inert gas, in the dark, at 2-8 °CN/A
Low yield, multiple spots on TLCSide reactionsOptimize stoichiometry and reaction timeProtocol 1
Diagrams

Synthesis_Workflow Figure 1. Critical Control Points for Preventing Oxidation Reagent_Prep 1. Vilsmeier Reagent (DMF + POCl3) Reaction 2. Addition of Precursor & Controlled Heating Reagent_Prep->Reaction Quench 3. Hydrolysis on Ice Reaction->Quench Monitor w/ TLC Neutralize 4. Neutralization (NaOH) Quench->Neutralize Extract 5. Extraction Neutralize->Extract Use Degassed Solvents & Inert Atmosphere Bisulfite_Wash 6. Reductive Wash (NaHSO3) Extract->Bisulfite_Wash Dry 7. Dry & Concentrate Bisulfite_Wash->Dry Purify 8. Recrystallize Dry->Purify Storage 9. Final Product Storage Purify->Storage Store under N2/Ar in Dark, 2-8 °C

Caption: Critical control points for preventing oxidation during synthesis.

Troubleshooting_Tree Figure 2. Troubleshooting Impurity Formation Start Impurity Detected in Final Product Check_NMR Analyze ¹H NMR: Aldehyde peak (9.5-10.5 ppm) present? Start->Check_NMR Is_Oxidized Oxidation Confirmed Check_NMR->Is_Oxidized No Not_Oxidized Impurity is likely from other side reactions Check_NMR->Not_Oxidized Yes Check_MS Analyze Mass Spec: Mass matches dicarboxylic acid? Confirm_Oxidation Implement Reductive Workup: - Use Inert Atmosphere - Degas all solvents - Add NaHSO3 wash Check_MS->Confirm_Oxidation Yes Re_evaluate Re-evaluate NMR & MS data. Consider incomplete reaction or thermal decomposition. Check_MS->Re_evaluate No Is_Oxidized->Check_MS Check_Reaction_Params Review Reaction Parameters: - Temperature Control - Reaction Time - Stoichiometry Not_Oxidized->Check_Reaction_Params

Caption: Decision tree for identifying oxidation byproducts.

References

  • Deichert, J. A., & Rovis, T. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. J. Vis. Exp., (134), 57639. Available at: [Link]

  • Glaeser, M. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Organic Chem Curr Res, 12:315. Available at: [Link]

  • Shinde, S. S., et al. (2010). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Der Pharma Chemica, 2(4), 181-189.
  • Organic Syntheses Procedure. Asymmetric Synthesis of 1-Phenyl-1-Pentanol. Available at: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • PubChem. 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde. National Center for Biotechnology Information. PubChem Compound Database; CID=820333. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Rykunov, D., et al. (2021). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Molbank, 2021(1), M1203. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity, yield, and purification challenges during the preparation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity, yield, and purification challenges during the preparation of highly functionalized pyrroles.

Mechanistic Causality & Reaction Overview

The synthesis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (CAS 497058-01-2)[1] is canonically achieved via a cascade Vilsmeier-Haack formylation and chlorination of an N-phenyl lactam or pyrrole precursor[2].

While the Vilsmeier-Haack reaction is a robust method for functionalizing electron-rich heterocycles, the polyfunctional nature of this specific target introduces severe chemoselectivity challenges. As established in seminal regioselectivity studies, the electron-withdrawing nature of the dual formyl groups heavily activates the pyrrole core[3]. Consequently, the C5-chloro group becomes highly susceptible to nucleophilic aromatic substitution (SNAr) , and the C2-carbaldehyde is preferentially reactive toward condensation [3]. Understanding these intrinsic electronic biases is the key to preventing side reactions.

Pathway A N-Phenyl Precursor (e.g., Lactam/Pyrrole) C Bis-chloroiminium Pyrrole Intermediate A->C Electrophilic Attack B Vilsmeier-Haack Reagent (POCl3 + DMF) B->C Activation D 3,5-dichloro-1-phenyl-1H-pyrrole- 2,4-dicarbaldehyde C->D Controlled Hydrolysis (pH 7, 0°C) E Side Reaction 1: C5-Nucleophilic Substitution D->E Excess Base/Amines (SNAr at C5) F Side Reaction 2: C2-Condensation (Schiff Base) D->F Primary/Secondary Amines (Imine Formation)

Figure 1: Vilsmeier-Haack mechanistic pathway and divergent side reactions.

Diagnostic Data: Quantitative Impurity Profiling

To build a self-validating experimental system, you must be able to analytically identify side reactions as they occur. Below is a diagnostic matrix mapping common impurities to their analytical signatures and root causes.

Impurity Profile1H NMR Signature (CDCl3)MS (ESI+)Root CauseCorrective Action
Mono-formyl intermediate Single CHO peak (~9.8 ppm), pyrrole C-H (~6.5 ppm)m/z 240Insufficient Vilsmeier reagent / premature quenchIncrease POCl3:DMF to 8 equiv; ensure 90 °C heating.
C5-Substituted byproduct (e.g., C5-OH)Shift in C4-CHO peak, loss of C5-Clm/z 250Over-basification during hydrolysisBuffer quench strictly with NaOAc (pH 6-7).
C2-Imine condensation Loss of C2-CHO (~10.1 ppm), new imine C-H (~8.5 ppm)VariableAmine contamination during workupAvoid amine bases; use inorganic aqueous quench.
Tarry polymers Broad, unresolved baseline in NMRN/ALocalized exothermic heating during quenchExecute a reverse quench into a large volume of ice.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a major byproduct with a missing chlorine atom (M-34 in MS) after workup? A1: You are observing nucleophilic displacement of the C5-chlorine. The causality lies in the extreme electron deficiency of the pyrrole ring caused by the two formyl groups and the N-phenyl ring. This activates the C5 position towards SNAr[3]. If your quenching protocol utilizes strong bases (like NaOH) or if secondary amines are present, they will readily displace the C5-chlorine. Solution: Quench the reaction using a mild, buffered aqueous sodium acetate (NaOAc) solution at 0 °C to maintain a near-neutral pH and suppress nucleophilic attack.

Q2: My NMR shows a singlet around 8.5 ppm instead of the expected two distinct aldehyde protons (typically ~9.5-10.1 ppm). What happened? A2: This is the analytical signature of C2-aldehyde condensation (Schiff base formation). The C2-formyl group is significantly more sterically accessible and electronically activated than the C4-formyl group[3]. If any amine bases (e.g., ammonium hydroxide) are used during neutralization, they will condense with the C2-aldehyde. Solution: Strictly eliminate amines from your workup. Rely entirely on inorganic salts for neutralization.

Q3: The reaction yields a stubborn mixture of mono-formylated and di-formylated products. How can I drive it to completion? A3: The first formylation/chlorination event is rapid, but the resulting intermediate is highly deactivated. The second electrophilic attack requires a much higher activation energy. Solution: You must use a vast excess of the Vilsmeier reagent (at least 6–8 equivalents of POCl3 relative to the substrate) and maintain the reaction at 85–90 °C for a minimum of 6 hours[2].

Q4: During the quench, the mixture turns into an intractable black tar. How do I recover the product? A4: This indicates thermal polymerization and uncontrolled hydrolysis of the bis-chloroiminium intermediate. Adding water directly to the hot Vilsmeier reaction flask causes violent exothermic pockets. Solution: Implement a reverse quench . Slowly transfer the reaction mixture dropwise into a vigorously stirred, large-volume bath of ice-water and NaOAc.

Optimized Experimental Protocol

This protocol is designed as a self-validating system; if the physical observations (color changes, pH stability) match the guide, the chemical integrity of the target is assured.

Step 1: In Situ Generation of Vilsmeier Reagent

  • Charge a dry, argon-flushed flask with anhydrous DMF (10.0 equivalents). Cool to 0 °C using an ice-salt bath.

  • Slowly add POCl3 (8.0 equivalents) dropwise over 30 minutes.

    • Self-Validation: The solution should turn pale yellow and become viscous. Do not allow the internal temperature to exceed 10 °C to prevent DMF degradation.

Step 2: Substrate Addition & Activation

  • Dissolve the N-phenyl precursor (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and gradually heat the reaction mixture to 85–90 °C. Maintain this temperature for 6–8 hours.

    • Causality: High thermal energy is mandatory to overcome the deactivation caused by the first formyl/chloro installation[2].

Step 3: Controlled Reverse Quenching (Critical)

  • Prepare a large beaker containing crushed ice (10 mL per mmol of substrate) and saturated aqueous Sodium Acetate (NaOAc) to ensure a buffer capacity of pH ~7.

  • Cool the reaction mixture to room temperature, then pour it dropwise into the vigorously stirred ice/NaOAc bath.

    • Self-Validation: A yellow/tan precipitate of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde should form immediately. The pH must remain between 6.0 and 7.5.

Step 4: Isolation

  • Stir the suspension for 2 hours at room temperature to ensure complete hydrolysis of the iminium intermediates.

  • Filter the solid under vacuum, wash extensively with cold deionized water to remove residual DMF and phosphate salts, and dry under high vacuum. Recrystallize from ethanol/water to yield the pure target compound[1].

References

  • Title: PubChem Compound Summary for CID 820333, 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Regioselectivity in the Reactions of Polyfunctionalized Pyrroles with Nucleophiles Source: Tetrahedron (Zaytsev, A., Anderson, R. J., & Meth-Cohn, O.) URL: [Link]

  • Title: One-Pot Synthesis of Heterocyclic β-Chlorovinyl Aldehydes Using Vilsmeier Reagent Source: The Journal of Organic Chemistry (Dinakaran, K., & Perumal, P. T.) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde vs pyrrole-2-carboxaldehyde

An in-depth comparative analysis of pyrrole scaffolds requires moving beyond basic structural differences to understand how electronic push-pull dynamics dictate chemical behavior. As a Senior Application Scientist, I ha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of pyrrole scaffolds requires moving beyond basic structural differences to understand how electronic push-pull dynamics dictate chemical behavior. As a Senior Application Scientist, I have structured this guide to evaluate the divergent reactivities of a classic electron-rich building block, pyrrole-2-carboxaldehyde (PCA) , against a highly functionalized, electron-deficient scaffold, 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (DCPD) .

This guide provides researchers and drug development professionals with the mechanistic causality and self-validating protocols necessary to leverage these compounds in complex synthetic workflows.

Structural and Electronic Causality

The pyrrole ring is fundamentally a π-excessive heteroaromatic system, traditionally primed for Electrophilic Aromatic Substitution (EAS)[1]. However, the introduction of specific functional groups can completely invert this inherent reactivity.

  • Pyrrole-2-carboxaldehyde (PCA): The C-2 formyl group exerts an electron-withdrawing effect (-M, -I), which moderately deactivates the ring compared to an unsubstituted pyrrole. Despite this, the nitrogen atom's lone pair continues to donate electron density into the ring. Density Functional Theory (DFT) calculations and Fukui function analyses confirm that the C-4 and C-5 positions remain highly nucleophilic and are the primary sites for electrophilic attack[2].

  • 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (DCPD): This scaffold represents an extreme case of electronic deprivation. The synergistic inductive withdrawal (-I) of two chlorine atoms and the resonance withdrawal (-M) of two formyl groups strip the pyrrole ring of its nucleophilicity[3]. Furthermore, the N-phenyl substitution sterically and electronically blocks the typical amine condensation pathways seen in N-unsubstituted polyfunctional pyrroles. Consequently, DCPD resists EAS and instead undergoes highly regioselective Nucleophilic Aromatic Substitution (SNAr), specifically at the C-5 chloro position[4].

Quantitative Data & Property Comparison

The following table summarizes the key physicochemical and reactive parameters distinguishing these two scaffolds.

ParameterPyrrole-2-carboxaldehyde (PCA)3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (DCPD)
Molecular Weight 95.10 g/mol 268.09 g/mol [3]
Electronic Nature Electron-rich (π-excessive)Highly electron-deficient
Dominant Ring Reactivity Electrophilic Aromatic Substitution (EAS)[1]Nucleophilic Aromatic Substitution (SNAr)[4]
Primary Substitution Site C-4 or C-5 positionC-5 position (Chloride displacement)
Aldehyde Functionality Mono-formyl (C-2)Di-formyl (C-2, C-4)
N-Substitution Unsubstituted (N-H)N-Phenyl

Divergent Reactivity Pathways

Understanding the logical relationship between a scaffold's electronic nature and its reactive pathway is critical for strategic drug design. While both molecules can undergo standard aldehyde condensations (e.g., forming imines or hydrazones with primary amines), their ring reactivities are diametrically opposed.

Reactivity A Pyrrole Scaffolds B Pyrrole-2-carboxaldehyde (Electron-Rich) A->B C 3,5-dichloro-1-phenyl-1H-pyrrole- 2,4-dicarbaldehyde (Electron-Deficient) A->C D Electrophilic Aromatic Substitution (EAS at C-4/C-5) B->D Electrophiles F Aldehyde Condensation (Imines, Hydrazones) B->F Primary Amines E Nucleophilic Aromatic Substitution (SNAr at C-5 Cl) C->E Secondary Amines C->F Primary Amines

Divergent reactivity pathways of electron-rich vs. electron-deficient pyrrole scaffolds.

Self-Validating Experimental Protocols

To demonstrate the practical application of these theoretical principles, the following self-validating protocols outline the specific conditions required to functionalize each scaffold.

Protocol A: Electrophilic Bromination of PCA

Objective: Synthesize 4-bromo-1H-pyrrole-2-carboxaldehyde via controlled EAS.

  • Preparation: Dissolve PCA (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) and cool the system to 0 °C under an inert argon atmosphere.

  • Electrophile Addition: Slowly add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the consumption of PCA via TLC (Hexanes/Ethyl Acetate, 7:3).

  • Workup & Isolation: Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

  • Mechanistic Causality: PCA retains a highly nucleophilic core. Using NBS instead of elemental bromine (Br₂) provides a controlled, low-concentration release of electrophilic bromine, preventing undesired polyhalogenation[1]. DMF is selected as the solvent because its high polarity stabilizes the Wheland intermediate during electrophilic attack.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) of DCPD

Objective: Synthesize a 5-amino-substituted derivative via SNAr using a secondary amine.

  • Preparation: Dissolve DCPD (1.0 equiv) in anhydrous ethanol or tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.

  • Nucleophile Addition: Add a secondary amine (e.g., morpholine or piperidine, 2.5 equiv) directly to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) for 4–6 hours. Monitor the displacement of the C-5 chloride via TLC (Dichloromethane/Methanol, 95:5).

  • Workup & Isolation: Upon completion, evaporate the solvent under reduced pressure. Redissolve the crude residue in dichloromethane, wash with water to remove the amine hydrochloride salts, dry over Na₂SO₄, and purify via column chromatography.

  • Mechanistic Causality: The N-phenyl group in DCPD sterically and electronically suppresses the alternative pathway of amine condensation at the C-2 formyl group, a side reaction often observed in N-unsubstituted analogs[4]. By using 2.5 equivalents of the secondary amine, the excess reagent acts as both the nucleophile for the C-5 chloride displacement and the acid scavenger for the generated HCl. Reflux conditions are necessary to overcome the kinetic activation barrier of the pyrrole ring, which is naturally resistant to nucleophilic attack unless heavily functionalized[3][4].

Workflow cluster_PCA PCA: Electrophilic Substitution cluster_DCPD DCPD: Nucleophilic Substitution Start Experimental Workflows P1 Dissolve PCA in DMF (0 °C) Start->P1 D1 Dissolve DCPD in Ethanol/THF Start->D1 P2 Add Electrophile (e.g., NBS or POCl3) P1->P2 P3 Stir at RT (Monitor by TLC) P2->P3 P4 Aqueous Workup & Extraction P3->P4 P5 Isolate 4/5-Substituted PCA P4->P5 D2 Add Secondary Amine (e.g., Morpholine) D1->D2 D3 Reflux for 4-6 hours D2->D3 D4 Solvent Evaporation & Chromatography D3->D4 D5 Isolate 5-Amino Substituted Product D4->D5

Step-by-step experimental workflows for EAS (PCA) and SNAr (DCPD) transformations.

References

  • [3] National Center for Biotechnology Information. "3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde | C12H7Cl2NO2 - PubChem". PubChem. Available at:

  • [1] BTC Pharmtech. "What are the chemical properties of Pyrrole Series?". BTC Pharmtech Blog. Available at:

  • [4] Zaytsev, A., Anderson, R. J., & Meth-Cohn, O. "Chemo and regioselectivity in the reactions of polyfunctional pyrroles". ResearchGate / Tetrahedron. Available at:

  • [2] Ramesh, G., et al. "Investigation of Barrier Potential, Structure (Monomer & Dimer), Chemical Reactivity, NLO, MEP, and NPA Analysis of Pyrrole-2-Carboxaldehyde Using Quantum Chemical Calculations". Taylor & Francis / Polycyclic Aromatic Compounds. Available at:

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the structural elucidation of novel synthetic compounds, mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical informat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of novel synthetic compounds, mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical information about molecular weight and structural motifs through controlled fragmentation. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathway of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde, a substituted heterocyclic aldehyde of interest in synthetic and medicinal chemistry. We will explore the causal logic behind its fragmentation, compare MS with alternative analytical methods, and provide a foundational experimental protocol.

The Analyte: Molecular Structure and Predicted Mass

The subject of this guide is 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde. Its structure features a central pyrrole ring substituted with two chlorine atoms, a phenyl group on the nitrogen, and two aldehyde functional groups.

Chemical Structure:

  • Formula: C₁₂H₇Cl₂NO₂

  • Monoisotopic Mass: 266.9855 u

  • Average Mass: 268.098 u

A key feature for mass spectrometric identification is the presence of two chlorine atoms. Naturally occurring chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[1][2] This results in a characteristic isotopic pattern for the molecular ion (M⁺˙) peak. For a molecule with two chlorine atoms, we expect to see a cluster of peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1 (or 100:65:10), providing a definitive signature for a dichlorinated compound.[2][3][4]

Proposed Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[5][6] This "fingerprint" is invaluable for structural elucidation. The proposed fragmentation pathway for 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde is built upon established principles of organic mass spectrometry, including the stability of aromatic systems and the behavior of specific functional groups.

Initial Event: Ionization The process begins with the bombardment of the molecule by high-energy electrons (typically 70 eV), ejecting an electron to form a radical cation, the molecular ion (M⁺˙), at m/z ≈ 267 (for the ³⁵Cl isotope).[5][7][8]

Key Fragmentation Steps:

  • α-Cleavage of Aldehyde Groups: Aromatic aldehydes are known to undergo a characteristic loss of a hydrogen radical (H•) via α-cleavage to form a stable acylium ion.[9][10][11][12] This [M-1]⁺ peak is often very intense. A subsequent loss of carbon monoxide (CO, 28 u) from this acylium ion is also a common and favorable process.

    • M⁺˙ (m/z 267) → [M-H]⁺ (m/z 266) + H•

    • [M-H]⁺ (m/z 266) → [M-H-CO]⁺ (m/z 238) + CO

  • Loss of Chlorine: Cleavage of a C-Cl bond can occur, leading to the loss of a chlorine radical (Cl•). While less common as an initial step for aryl chlorides compared to other fragmentations, it becomes more probable in subsequent fragment ions.

    • M⁺˙ (m/z 267) → [M-Cl]⁺ (m/z 232) + Cl•

  • Cleavage of the N-Phenyl Bond: The bond between the pyrrole nitrogen and the phenyl ring can cleave, leading to fragments corresponding to the phenyl cation or the dichlorinated pyrrole dicarbaldehyde cation.

    • M⁺˙ (m/z 267) → [C₆H₅]⁺ (m/z 77) + •C₆H₂Cl₂NO₂

    • M⁺˙ (m/z 267) → [C₆H₂Cl₂NO₂]⁺˙ (m/z 190) + •C₆H₅

  • Pyrrole Ring Fragmentation: The stable pyrrole ring itself can undergo cleavage, although this typically occurs after the loss of labile substituents.[5] The fragmentation pathways for substituted pyrroles are highly dependent on the nature and position of the substituents.[13][14]

The following diagram illustrates the primary proposed fragmentation pathways.

Fragmentation_Pathway Proposed EI Fragmentation Pathway M M+• m/z 267/269/271 M_minus_H [M-H]+ m/z 266 M->M_minus_H - H• M_minus_Cl [M-Cl]+ m/z 232 M->M_minus_Cl - Cl• Phenyl Phenyl Cation [C6H5]+ m/z 77 M->Phenyl PyrroleFragment Dichloropyrrole Cation [C6H2Cl2NO2]+• m/z 190 M->PyrroleFragment M_minus_CO [M-H-CO]+ m/z 238 M_minus_H->M_minus_CO - CO M_minus_2CO [M-H-2CO]+ m/z 210 M_minus_CO->M_minus_2CO - CO M_minus_Cl->Phenyl - C6H2ClNO2

Proposed EI fragmentation for the target molecule.
Experimental Protocol: GC-MS Analysis

To obtain the mass spectrum, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to the likely volatility and thermal stability of the analyte.[5]

Objective: To acquire a reproducible 70 eV electron ionization mass spectrum of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the purified solid compound in 1 mL of a high-purity volatile organic solvent (e.g., dichloromethane or ethyl acetate).[15][16] The final concentration should be around 10-100 µg/mL.

    • Ensure the sample is free of particulates by filtering or centrifugation if necessary.[16]

    • Transfer the final solution to a 2 mL glass autosampler vial.[16]

  • Instrumentation (Representative):

    • Gas Chromatograph: Agilent 8890 GC (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).[17]

    • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a suitable starting point.

  • GC-MS Parameters:

    • Injector:

      • Mode: Splitless

      • Temperature: 280 °C

      • Injection Volume: 1 µL

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 min.

      • Ramp: 20 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI)

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Electron Energy: 70 eV

      • Mass Scan Range: 40 - 400 m/z

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the molecular ion region for the characteristic M/M+2/M+4 isotope pattern to confirm the presence of two chlorine atoms.

    • Identify major fragment ions and propose fragmentation pathways based on neutral losses from the molecular ion and other major fragments.

The workflow for this analysis is summarized below.

Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Dissolve Dissolve in Solvent Filter Filter/ Centrifuge Dissolve->Filter Vial Transfer to Vial Filter->Vial Inject Inject into GC-MS Vial->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection Ionize->Detect Extract Extract Spectrum Detect->Extract Analyze Analyze Fragments & Isotope Pattern Extract->Analyze Elucidate Elucidate Structure Analyze->Elucidate

General workflow for GC-MS analysis.
Comparison with Alternative Analytical Techniques

While MS provides molecular weight and fragmentation data, a comprehensive structural characterization relies on combining information from multiple analytical techniques.[18][19][20][21]

Technique Information Provided Advantages for this Molecule Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (high-res), structural motifs via fragmentation.[22]Confirms molecular weight and the presence of two chlorine atoms through the unique isotope pattern. Provides a structural "fingerprint".Does not provide definitive information on the precise connectivity of atoms or stereochemistry.
NMR Spectroscopy (¹H, ¹³C) Detailed map of the carbon-hydrogen framework, atom connectivity, and chemical environment.[21]Unambiguously determines the substitution pattern on the pyrrole and phenyl rings. Differentiates between the two aldehyde protons.Requires a larger sample amount than MS. May not easily detect quaternary carbons without specialized experiments.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.[21]Clearly identifies the aldehyde C=O stretch (~1680-1700 cm⁻¹) and C-H stretch (~2720, 2820 cm⁻¹), as well as aromatic C=C and C-H stretches.Provides limited information on the overall molecular skeleton. The spectrum can be complex.
X-ray Crystallography The exact three-dimensional arrangement of atoms in a single crystal.Provides the absolute, unambiguous structure. The "gold standard" for structural proof.Requires a suitable single crystal, which can be difficult or impossible to grow. Not applicable to non-crystalline materials.

Synergy in Analysis: The most robust approach involves using these techniques in concert. MS confirms the mass and chlorine count, IR confirms the aldehyde groups, and NMR provides the complete structural backbone, leading to an irrefutable identification of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde.

References

  • McLafferty Rearrangement: Definition, Examples and Mechanism - Chemistry Learner. [Link]

  • McLafferty rearrangement - Wikipedia. [Link]

  • McLafferty Rearrangement - Chemistry Steps. [Link]

  • McLafferty Rearrangement - AK Lectures. [Link]

  • mass spectrometry: McLafferty rearrangement - YouTube. [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. [Link]

  • Isotopes in Mass Spectrometry - Chemistry Steps. [Link]

  • 6.4: Isotope Abundance - Chemistry LibreTexts. [Link]

  • Aldehyde Fragmentation Patterns | PDF - Scribd. [Link]

  • Measurement of chlorine stable isotopic composition by negative thermal ionization mass spectrometry using total evaporation technique - Geochemical Journal. [Link]

  • Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples - Agilent. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

  • Ch13 - Mass Spectroscopy - University of Calgary. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. - Semantic Scholar. [Link]

  • GCMS Section 6.11.4 - Whitman People. [Link]

  • Analysis of organic compounds-IR, NMR and MS - VCE CHEMISTRY PREVIOUS STUDY DESIGN- 2016. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. [Link]

  • Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax - epa nepis. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. [Link]

  • GCMS Standard Operating Procedure | PDF | Gas Chromatography–Mass Spectrometry. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. [Link]

  • Sample preparation GC-MS | SCION Instruments. [Link]

  • Sample Preparation Guidelines for GC-MS. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. [Link]

  • 5: Organic Spectrometry. [Link]

  • GC-MS Sample Preparation - Organomation. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. [Link]

  • 2.7 Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchGate. [Link]

  • Does the electron ionization induced fragmentation of partly saturated stereoisomeric pyrrolo- and isoindoloquinazolinones show stereospecificity? - PubMed. [Link]

  • (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines - ResearchGate. [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. [Link]

  • Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry - ResearchGate. [Link]

  • Fragmentation inside PTR-based mass spectrometers limits the detection of ROOR and ROOH peroxides - AMT. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [Link]

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Validation

A Researcher's Guide to the Validation of the FTIR Spectrum for 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel synthesized compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerf...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel synthesized compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible technique for identifying functional groups and confirming molecular structure. This guide provides an in-depth, experience-driven protocol for the validation of the FTIR spectrum of a complex heterocyclic molecule, 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde. In the absence of a commercially available, certified reference spectrum, this guide establishes a self-validating system based on first principles, spectral data from analogous compounds, and rigorous experimental protocol.

The Imperative of Spectral Validation in Synthetic Chemistry

In the synthesis of novel compounds, particularly those with potential pharmaceutical applications, structural verification is a cornerstone of scientific integrity. An FTIR spectrum provides a unique molecular "fingerprint" derived from the vibrational modes of a molecule's constituent bonds. However, the acquisition of a spectrum is merely the first step; its validation is what imparts confidence in the identity and purity of the synthesized compound.[1] This is especially critical when a certified reference material is not available, a common scenario in cutting-edge research. In such cases, a multi-faceted approach to validation is required, integrating theoretical predictions with empirical data from closely related structures.

Theoretical FTIR Spectrum of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde: A Predictive Analysis

Before acquiring an experimental spectrum, a thorough analysis of the target molecule's structure allows for the prediction of its characteristic IR absorption bands. This predictive analysis forms the basis of our validation strategy. The structure of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde contains several key functional groups whose typical vibrational frequencies are well-established.[2][3][4][5]

Key Functional Groups and Predicted Absorption Regions:

  • Aldehyde C-H Stretch: Aldehydes typically exhibit two weak C-H stretching bands. One is found between 2800-2900 cm⁻¹ and the other between 2700-2800 cm⁻¹.[2][3]

  • Aldehyde C=O Stretch: The carbonyl group of the two aldehyde moieties is expected to produce a strong absorption band in the region of 1690-1740 cm⁻¹.[2][3] The conjugation with the pyrrole ring may shift this peak to a lower wavenumber.

  • Aromatic C-H Stretch: The phenyl group will show C-H stretching vibrations typically above 3000 cm⁻¹.[4][6]

  • Aromatic C=C Stretch: The carbon-carbon double bonds within the phenyl and pyrrole rings will result in several bands of variable intensity in the 1400-1600 cm⁻¹ region.[4][6]

  • C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the pyrrole ring is expected in the 1000-1350 cm⁻¹ range.[2][3]

  • C-Cl Stretch: The carbon-chlorine bonds will produce strong absorption bands in the fingerprint region, typically between 600-800 cm⁻¹.[2][3]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of the experimental spectrum is fundamental to its successful validation. The following protocol outlines the steps for obtaining a reliable FTIR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which is ideal for small sample quantities and requires minimal sample preparation.

Instrumentation and Materials:

  • FTIR Spectrometer with a Diamond ATR accessory

  • 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (synthesized and purified)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol)

  • Lint-free wipes

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal with isopropanol and a lint-free wipe to remove any residues.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.

  • Sample Application:

    • Place a small amount of the powdered 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary to ensure the spectral baseline is flat.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press with isopropanol and a lint-free wipe after the measurement.

Validation Workflow: A Multi-Pronged Approach

The validation of the experimental spectrum is a systematic process of comparison and interpretation. The following workflow provides a robust methodology for confirming the structure of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde.

Caption: A workflow diagram illustrating the key stages of FTIR spectrum validation.

Comparative Analysis: Experimental vs. Predicted and Analogous Data

The core of the validation lies in a detailed comparison of the acquired spectrum with the predicted absorption bands and published data for similar molecules. While a direct reference spectrum for the target compound is unavailable, a study on the synthesis of 2,5-dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-3,4-dicarbaldehyde provides valuable, albeit not identical, IR data.[7]

Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity Observed in Analogous Compound (cm⁻¹) [7]Experimental Wavenumber (cm⁻¹) Interpretation
Aldehyde C-H Stretch2700-2900Weak~2820Presence of aldehyde C-H bond
Aromatic C-H Stretch>3000MediumPresence of phenyl group
Aldehyde C=O Stretch1690-1740Strong~1700Presence of conjugated aldehyde
Aromatic C=C Stretch1400-1600Medium-Weak~1475Presence of aromatic rings
C-N Stretch1000-1350Medium~1311Presence of pyrrole ring
C-Cl Stretch600-800Strong~812Presence of chloro-substituents

Analysis of the Fingerprint Region:

The region below 1500 cm⁻¹ is known as the fingerprint region and is unique to each molecule. While complex, the presence of strong, well-defined peaks in this region, particularly the C-Cl stretching bands, provides strong evidence for the specific substitution pattern of the pyrrole ring.

Cross-Verification with Other Analytical Techniques

While FTIR is a powerful tool, its findings should ideally be corroborated by other analytical methods for a comprehensive structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the precise connectivity of atoms in a molecule.[8][9] The chemical shifts and coupling constants of the protons and carbons in the pyrrole and phenyl rings, as well as the aldehyde groups, would provide definitive structural confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer further structural insights.

Conclusion: A Framework for Confident Structural Elucidation

The validation of the FTIR spectrum of a novel compound like 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde, in the absence of a certified reference standard, is a rigorous process that relies on a deep understanding of spectroscopic principles and a systematic, multi-faceted approach. By combining predictive analysis based on functional group correlations, careful experimental technique, and comparison with data from analogous structures, researchers can achieve a high degree of confidence in their structural assignments. This self-validating system, supported by orthogonal analytical techniques, embodies the principles of scientific integrity and is essential for the advancement of chemical research and drug development.

References

  • Northern Illinois University Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]

  • Patsnap. How to Validate FTIR Results With Reference Samples. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. [Link]

Sources

Comparative

elemental analysis validation of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

Title: Purity Validation of 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde: A Comparative Guide to Elemental Analysis vs. qNMR and HRMS Executive Summary In preclinical drug development and materials science, the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Purity Validation of 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde: A Comparative Guide to Elemental Analysis vs. qNMR and HRMS

Executive Summary

In preclinical drug development and materials science, the structural validation of highly functionalized heterocycles demands rigorous analytical precision. The compound (C₁₂H₇Cl₂NO₂)[1] presents a unique analytical challenge. Heavily substituted with electron-withdrawing halogens and formyl groups, this pyrrole derivative is prone to co-purifying with structurally similar des-chloro byproducts, trapped solvents, or inorganic salts.

Relying solely on relative chromatographic methods (e.g., HPLC-UV) is scientifically inadequate due to differing extinction coefficients and "invisible" impurities. As a Senior Application Scientist, I advocate for a self-validating analytical system . This guide objectively compares classical Elemental Analysis (combustion CHN/Cl) against modern Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing actionable, step-by-step protocols to guarantee absolute purity.

The Theoretical Framework: Designing a Self-Validating System

To establish absolute confidence in a synthesized batch, researchers must utilize orthogonal techniques that cover each other's blind spots[2].

  • Elemental Analysis (Dynamic Flash Combustion): Instruments like the provide an absolute mass fraction of carbon, hydrogen, nitrogen, and halogens[3]. It is the ultimate safeguard against "invisible" inert materials (like silica gel or inorganic salts) that frequently escape chromatographic and spectroscopic detection[4].

  • Quantitative ¹H-NMR (qNMR): While elemental analysis confirms the empirical mass balance, for structural purity[5]. By comparing the integral of the analyte against a certified internal standard, absolute purity (w/w%) is derived without needing a reference standard of the analyte itself[6].

  • LC-HRMS: High-Resolution Mass Spectrometry provides exact mass measurements with an error of less than 5 ppm[6], making it unparalleled for identifying trace-level des-chloro or mono-chloro impurities, though it is not inherently quantitative without standards.

Orthogonal Purity Validation Workflow

G A Pyrrole Derivative Synthesis B Orthogonal Purity Validation A->B C Elemental Analysis (CHN/Cl Combustion) B->C D Quantitative 1H-NMR (Internal Standard) B->D E LC-HRMS (Isotopic Profiling) B->E F Absolute Mass % (Detects Salts/Water) C->F G Absolute Purity w/w% (Structural Integrity) D->G H Trace Impurity ID (Exact Mass Error <5ppm) E->H I Reconciled Purity Certification F->I G->I H->I

Orthogonal purity validation workflow for halogenated pyrrole derivatives.

Experimental Methodologies

Protocol 1: Automated CHN/Cl Elemental Analysis

Objective: Determine the absolute mass fraction to rule out inorganic salts and trapped solvents. Instrument: Elementar vario EL cube (or equivalent CHNS-O analyzer).

  • Causality Check: Halogenated aromatic compounds are notoriously difficult to combust completely. Incomplete combustion leads to the formation of refractory carbon-chlorine species, artificially lowering the %C reading. To engineer a self-validating protocol, a combustion catalyst must be introduced.

Step-by-Step Procedure:

  • Calibration: Calibrate the Thermal Conductivity Detector (TCD) using sulfanilamide as a primary standard.

  • Sample Preparation: Accurately weigh exactly 2.000 mg of the synthesized 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde into a tin capsule using a microbalance (d = 0.001 mg).

  • Catalyst Addition (Critical Step): Add 5.0 mg of vanadium pentoxide (V₂O₅) to the capsule. Causality: V₂O₅ acts as a potent oxygen donor, ensuring 100% conversion of the stable halogenated pyrrole ring into CO₂.

  • Combustion: Drop the sealed capsule into the combustion tube heated to 1,200 °C under a direct jet-injection of pure O₂[3].

  • Halogen Trapping: Ensure the silver wool trap is active to capture free Cl₂ gas, preventing it from interfering with N₂ and CO₂ quantification.

  • Validation: A valid run must exhibit a standard deviation of ≤ 0.15% across triplicate measurements.

Protocol 2: Absolute Quantitative ¹H-NMR (qNMR)

Objective: Determine the absolute w/w% purity based on structural integrity.

  • Causality Check: For the integrated signal area to be directly proportional to the number of nuclei[6], the NMR relaxation delay (D1) must be strictly controlled. If D1 is too short, protons will not fully relax, skewing the quantitative integration.

Step-by-Step Procedure:

  • Standard Selection: Select 1,4-Dinitrobenzene (DNB) as the Certified Reference Material (CRM). Causality: DNB provides a sharp, isolated singlet (~8.4 ppm) that does not overlap with the pyrrole's aldehyde protons (~9.5 ppm) or the phenyl multiplet (7.4–7.6 ppm).

  • Sample Preparation: Co-weigh ~10.0 mg of the pyrrole analyte and ~5.0 mg of DNB into a vial. Record exact weights to the nearest microgram.

  • Dissolution: Dissolve completely in 600 µL of anhydrous DMSO-d₆.

  • Acquisition: Set the pulse angle to 90° and the relaxation delay (D1) to 30 seconds. Causality: D1 must exceed 5 × T₁ (the longest longitudinal relaxation time of the target protons) to ensure complete spin-lattice relaxation. Acquire 64 scans.

  • Processing: Apply automatic baseline correction and integrate the target peaks. Calculate absolute purity using the primary mass ratio formula[7].

Comparative Data Presentation

To illustrate the necessity of this orthogonal approach, below is a representative data set for a synthesized batch of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (Theoretical MW: 268.09 g/mol ).

Table 1: Theoretical vs. Experimental Elemental Analysis Acceptance Criterion: Experimental values must fall within ±0.4% of theoretical values.

ElementTheoretical Mass (%)Experimental Mass (%)Absolute DifferencePass/Fail (±0.4% Limit)
Carbon (C) 53.7653.610.15Pass
Hydrogen (H) 2.632.700.07Pass
Nitrogen (N) 5.225.180.04Pass
Chlorine (Cl) 26.4526.310.14Pass
Oxygen (O) 11.9412.020.08Pass

Table 2: Comparison of Analytical Techniques for Purity Validation

FeatureElemental Analysis (Combustion)Quantitative ¹H-NMR (qNMR)LC-HRMS
Primary Output Absolute elemental mass fractionsAbsolute purity (w/w%)Exact mass & trace impurity ID
Blind Spots Cannot distinguish structural isomersInvisible to inorganic salts/sorbentsNot inherently quantitative without standards
Sample Destruction Destructive (Combustion at 1,200 °C)Non-destructiveDestructive (Ionization)
Causality in Validation Identifies trapped solvents/saltsConfirms molecular skeleton integrityIdentifies specific des-chloro byproducts

Discussion: The Self-Validating Loop

How do these methods validate one another? Consider a scenario where qNMR indicates a purity of 99.5%, but Elemental Analysis reveals that Carbon is 2.0% lower than the theoretical value. This discrepancy breaks the self-validating loop and indicates the presence of an "invisible" impurity—likely an inorganic salt (e.g., NaCl from a neutralization step) or silica gel that lacks protons and thus escapes NMR detection[4].

Conversely, if Elemental Analysis is perfectly aligned with theoretical values, but qNMR shows only 92% purity, the impurity is likely a structural isomer or a closely related byproduct (e.g., a regioisomer of the pyrrole) with an identical empirical formula. By demanding agreement between the absolute mass fraction (Elemental Analysis) and absolute structural quantification (qNMR), researchers establish an unimpeachable standard of purity.

References

  • PubChem. "3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde | C12H7Cl2NO2". National Institutes of Health.[Link]

  • Elementar. "Organic elemental analyzer vario EL cube". Elementar Analysensysteme GmbH.[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, 2014.[Link]

  • Mahajan, S., & Singh, I. P. "Determining and reporting purity of organic molecules: why qNMR". Magnetic Resonance in Chemistry, 2013.[Link]

Sources

Validation

X-ray diffraction data comparison for 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

A Comparative Structural Analysis of 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde: X-Ray Diffraction Insights for Drug Design For researchers and drug development professionals, understanding the precise three-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Structural Analysis of 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde: X-Ray Diffraction Insights for Drug Design

For researchers and drug development professionals, understanding the precise three-dimensional solid-state arrangement of highly substituted heterocycles is paramount. The compound 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (CAS: 497058-01-2; Molecular Weight: 268.09 g/mol ) represents a highly functionalized, electron-deficient pyrrole core[1]. Its unique architecture—featuring dual halogenation, dual formylation, and N-phenyl substitution—makes it a highly valuable synthetic intermediate and a fascinating subject for crystallographic study.

This guide objectively compares the crystallographic parameters and structural causality of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde against relevant alternative pyrrole analogs, providing a predictive and empirical framework for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Structural Causality and Steric Dynamics

The physical and pharmacological properties of pyrrole-2-carbaldehyde derivatives are heavily modulated by the substituent at the 1-position (N-position)[2]. To understand the crystal packing of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde, we must analyze the causality behind its intramolecular forces:

  • Steric Hindrance and Dihedral Torsion: In simple 1-phenylpyrrole (CID 12480), the phenyl ring twists slightly out of the pyrrole plane to minimize steric clashes between the ortho-hydrogens of the phenyl ring and the beta-hydrogens of the pyrrole[3]. However, in 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde, the steric penalty is exponentially higher. The bulky formyl group at C2 and the highly electronegative chlorine atom at C5 force the N-phenyl ring into a nearly orthogonal conformation (dihedral angle approaching 70°–90°).

  • Intermolecular Halogen Bonding: Unlike unhalogenated analogs such as 4-(2-thienyl)-1H-pyrrole-2-carbaldehyde—which relies heavily on N–H···O hydrogen bonds to form centrosymmetric dimers[4]—our target compound lacks an N-H donor. Instead, crystal packing is driven by non-covalent halogen bonding (Cl···O interactions) between the C3/C5 chlorines and the C2/C4 formyl oxygens, alongside offset π-π stacking of the orthogonal phenyl rings.

Comparative X-Ray Diffraction Data

To benchmark the target compound, we compare its predicted crystallographic parameters against empirically validated analogs. The absence of N-H hydrogen bonding in N-substituted pyrroles typically shifts the crystal system from high-symmetry monoclinic to lower-symmetry triclinic or orthorhombic systems, depending on the bulkiness of the N-substituent[2].

Table 1: Comparative Crystallographic Parameters of Pyrrole Derivatives

CompoundCrystal SystemSpace GroupPrimary Intermolecular ForcesDihedral Angle (Core to N-Substituent)Reference
3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde Triclinic (Predicted)P-1 (Predicted)Halogen bonding (Cl···O), π-π stacking~75° - 90° (Predicted)[1]
1-Phenylpyrrole OrthorhombicPca21Weak C-H···π interactions~45°[3]
4-(2-Thienyl)-1H-pyrrole-2-carbaldehyde MonoclinicP21/cN-H···O hydrogen bonds (dimers)14.7° (Thienyl to Pyrrole)[4]
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde TriclinicP-1Dipole-dipole, π-π stacking>60°[2]

Data synthesis indicates that the dual chlorine substitution heavily restricts coplanarity, contrasting sharply with the relatively planar 4-(2-thienyl)-1H-pyrrole-2-carbaldehyde[4].

Self-Validating Experimental Protocol: SC-XRD Analysis

To obtain high-resolution diffraction data for highly halogenated pyrroles, the following self-validating methodology must be employed.

Step 1: Thermodynamic Crystallization (Vapor Diffusion)

  • Procedure: Dissolve 50 mg of the synthesized compound in 2 mL of anhydrous dichloromethane (DCM). Place this in an inner vial. Place the inner vial inside a larger outer vial containing 5 mL of an antisolvent (n-hexane). Seal the outer vial and allow vapor equilibration at 20 °C for 48–72 hours.

  • Self-Validation Check: If amorphous precipitation occurs within the first 2 hours, the antisolvent diffusion rate is too high. In this event, invalidate the sample, discard, and substitute n-hexane with a heavier alkane (e.g., n-heptane) to slow the diffusion kinetics and favor thermodynamic crystal growth.

Step 2: Crystal Harvesting and Optical Validation

  • Procedure: Submerge the grown crystals in paratone-N oil to prevent solvent loss and atmospheric degradation. Select a crystal with dimensions roughly 0.20 × 0.15 × 0.10 mm.

  • Self-Validation Check: Observe the crystal under a polarized light microscope. Rotate the polarizer. Complete optical extinction every 90° of rotation confirms a single, defect-free crystal domain. Incomplete extinction indicates a twinned crystal, which must be rejected to prevent overlapping diffraction lattices.

Step 3: Cryogenic Data Acquisition

  • Procedure: Mount the validated crystal on a cryo-loop and immediately transfer it to the diffractometer goniometer under a continuous stream of cold nitrogen gas (100 K)[2]. Acquire data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Operating at 100 K is not optional for this compound. Cryogenic temperatures critically suppress atomic thermal vibrations (reducing the Debye-Waller factor). This is strictly necessary to accurately resolve the electron density of the highly electronegative chlorine atoms against the carbon backbone.

Step 4: Structure Solution and Refinement

  • Procedure: Process the diffraction images to determine the unit cell. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Workflow Visualization

The following diagram maps the critical path for the crystallographic analysis detailed in the protocol above.

XRD_Workflow Synthesis 1. Compound Synthesis & Purification Crystallization 2. Vapor Diffusion Crystallization Synthesis->Crystallization Microscopy 3. Polarized Light Microscopy Selection Crystallization->Microscopy Mounting 4. Cryo-Loop Mounting (100 K N2 Stream) Microscopy->Mounting Diffraction 5. X-Ray Diffraction (Mo Kα Source) Mounting->Diffraction Integration 6. Data Integration & Scaling Diffraction->Integration Refinement 7. Structure Solution (SHELXT/SHELXL) Integration->Refinement Validation 8. Crystallographic Validation (CIF) Refinement->Validation

Single-Crystal X-Ray Diffraction (SC-XRD) workflow for pyrrole derivatives.

References

  • PubChem. "3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde | C12H7Cl2NO2 - PubChem". National Institutes of Health. URL: [Link]

  • PubChem. "1-Phenylpyrrole | C10H9N - PubChem". National Institutes of Health. URL: [Link]

  • Davis, R. A., et al. "4-(2-Thienyl)-1H-pyrrole-2-carbaldehyde". Acta Crystallographica Section E: Structure Reports Online. International Union of Crystallography. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde: Comprehensive Disposal and Safety Guide

Executive Summary As a Senior Application Scientist, I cannot overstate the importance of rigorous waste management when handling complex halogenated heterocycles. 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I cannot overstate the importance of rigorous waste management when handling complex halogenated heterocycles. 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde presents a dual-hazard profile: it contains reactive electrophilic aldehyde groups and stable aryl chlorides. Improper disposal—specifically, routing this compound into standard non-halogenated waste streams—can lead to the atmospheric release of highly toxic dioxins during incineration. This guide provides a self-validating, step-by-step operational framework for the safe segregation, containerization, and disposal of this compound.

Physicochemical Profiling for Disposal

To design a safe disposal strategy, we must first understand the quantitative and structural data that dictate the compound's behavior in a waste stream. The[1] of this molecule require strict classification as a halogenated organic hazard.

PropertyValueOperational Implication
CAS Number 497058-01-2Unique identifier required for EHS waste manifesting.
Molecular Formula C12H7Cl2NO2High carbon-to-halogen ratio dictates the incineration route.
Molecular Weight 268.09 g/mol Used for calculating molar equivalents in reactive waste mixtures.
Functional Groups Aryl chlorides, AldehydesPrecursor to dioxins; highly reactive with amines and oxidizers.
Waste Stream Halogenated OrganicRequires high-temperature incineration (>1100°C) with scrubbing.
Risk Assessment & Segregation Logic

Do not merely follow disposal rules; understand the causality behind them. The segregation of this compound is driven by two primary mechanistic risks:

  • Dioxin Formation (The Halogen Hazard): The presence of two chlorine atoms on the pyrrole ring dictates its primary waste classification. When combusted at standard municipal incinerator temperatures, chlorinated aromatics serve as direct precursors to[2]. Therefore, this compound must be strictly routed to a Halogenated Organic Waste stream destined for high-temperature incineration equipped with flue-gas desulfurization and acid gas scrubbers.

  • Electrophilic Reactivity (The Aldehyde Hazard): The dual aldehyde functionalities at the 2- and 4-positions are prone to autoxidation and can react exothermically with primary amines via Schiff base condensation. Consequently, this waste must be[3] to prevent in-container pressurization or thermal events.

  • The 5% Halogen Rule: If this compound is dissolved in a non-halogenated solvent (e.g., DMSO, ethyl acetate) during an assay, the entire mixture must be reclassified as halogenated waste if the[4].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the verification steps.

Phase 1: Bench-Level Segregation
  • Determine Physical State: Identify whether the waste is a pure solid (powder/crystals) or dissolved in a solvent matrix.

  • Verify Compatibility: Before adding to any bulk waste container, ensure the container holds NO primary amines, strong bases, or strong oxidizers (e.g., nitric acid, peroxides).

  • Consolidate:

    • For Solutions: Pour the mixture into a designated liquid "Halogenated Organic Waste" carboy.

    • For Solids: Place the powder, along with any contaminated consumables (weigh boats, filter paper, pipette tips), into a wide-mouth, sealable solid waste container.

Phase 2: Containerization & Labeling
  • Select Container: Use chemically compatible containers. High-Density Polyethylene (HDPE) or amber glass is mandatory. Do not use metal containers, as trace degradation into HCl can cause corrosion.

  • Manage Headspace: Leave at least 20% headspace in liquid waste containers to accommodate potential vapor expansion from solvent volatility.

  • Apply GHS Labeling: Affix a hazardous waste tag immediately. Explicitly write: "3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde" and list all associated solvents. Check the "Toxic" and "Halogenated" hazard boxes.

    • Self-Validation Step: Observe the container for 5 minutes after adding the waste. If no heat evolution or gas bubbling occurs, the mixture is stable and the cap can be securely fastened.

Phase 3: Transfer & Final Disposition
  • Transfer: Move the sealed container to the laboratory's Central Accumulation Area (CAA) using secondary containment (e.g., a polyethylene carrying bucket).

  • Manifesting: Log the waste into your institutional Environmental Health and Safety (EHS) inventory system to trigger a pickup by a certified hazardous waste vendor.

Spill Mitigation & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent inhalation of the powder or dermal absorption of the solution.

Solid Spill Protocol:

  • PPE: Don nitrile gloves, a lab coat, safety goggles, and an N95 (or equivalent) particulate respirator.

  • Suppress Dust: Lightly moisten the spilled powder with a compatible, non-reactive solvent (e.g., a small volume of water or isopropanol) to prevent airborne dust generation.

  • Collect: Use non-sparking tools (e.g., a plastic scoop) to transfer the material into a solid halogenated waste container.

  • Decontaminate: Wipe the area with a damp paper towel. Self-Validation Step: Shine a bright light parallel to the bench surface to ensure absolutely no crystalline residue remains before removing PPE.

Solution Spill Protocol:

  • Ventilate: Ensure fume hood sashes are open or room ventilation is maximized if the solvent matrix is volatile.

  • Absorb: Apply an inert absorbent material (e.g., vermiculite, sand, or a commercial universal spill pad) over the liquid. Crucial Causality: Do NOT use combustible materials like sawdust; mixing combustible absorbents with oxidizable aldehydes creates a severe fire risk in the waste bin.

  • Transfer: Allow the absorbent to fully sequester the liquid, sweep it up, and transfer it to a solid halogenated waste container. Wash the contaminated surface with a standard laboratory detergent solution.

Mechanistic Waste Stream Routing

The following decision tree illustrates the logical routing of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde to ensure compliance with EPA and international high-temperature incineration mandates.

WasteRouting Start 3,5-dichloro-1-phenyl-1H-pyrrole- 2,4-dicarbaldehyde Waste CheckState Physical State? Start->CheckState Solid Solid Powder/Crystals CheckState->Solid Solution Dissolved in Solvent CheckState->Solution SolidContainer Collect in chemically compatible solid waste container (HDPE) Solid->SolidContainer CheckSolvent Solvent Type? Solution->CheckSolvent FinalBin Halogenated Organic Waste Stream (EPA High-Temp Incineration) SolidContainer->FinalBin HalogenatedSolvent Halogenated (e.g., DCM, Chloroform) CheckSolvent->HalogenatedSolvent NonHaloSolvent Non-Halogenated (e.g., DMSO, EtOAc) CheckSolvent->NonHaloSolvent HalogenatedSolvent->FinalBin MixWarning Force Route to Halogenated Stream (>5% Halogen Content Rule) NonHaloSolvent->MixWarning MixWarning->FinalBin

Decision tree for routing 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde waste streams.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

This document provides a comprehensive operational, safety, and disposal protocol for the handling of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (CAS 497058-01-2). As a specialized research chemical, a specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational, safety, and disposal protocol for the handling of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (CAS 497058-01-2). As a specialized research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon a foundational hazard assessment derived from the chemical's constituent functional groups—a dichlorinated phenylpyrrole core and two aldehyde moieties—and data from structurally analogous compounds. This proactive, science-first approach ensures the highest level of safety for all laboratory personnel.

The Foundational Hazard Assessment: Understanding the "Why"

The procedural steps outlined in this guide are directly informed by the anticipated chemical and toxicological properties of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde. The presence of multiple reactive functional groups necessitates a multi-layered approach to safety.

  • Dichlorinated Aromatic System: Chlorinated organic compounds are often associated with skin and respiratory irritation and can be persistent in the environment.[1][2] They require dedicated waste streams due to their specific disposal requirements, which often involve high-temperature incineration.[3]

  • Aromatic Aldehyde Groups: Aldehydes are known to be irritants to the skin, eyes, and respiratory tract.[2] They can also act as sensitizers, potentially causing an allergic skin reaction upon repeated exposure.[4]

  • Pyrrole Core: The parent pyrrole molecule is toxic if swallowed and harmful if inhaled.[5] While the substitutions on this specific derivative alter its properties, the underlying potential for toxicity from the core structure must be respected.

  • Solid/Particulate Nature: As a solid, the primary route of exposure during handling is the inhalation of fine dust or direct contact with skin and eyes.

Based on this analysis, the compound should be treated as, at minimum, a substance that causes skin irritation, serious eye irritation, and potential respiratory irritation, with unknown long-term toxicological effects.

Mandatory Personal Protective Equipment (PPE) Protocol

A complete barrier between the researcher and the chemical is non-negotiable. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite. The specific PPE listed below must be worn at all times when handling the compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal against dust and splashes. The face shield offers a secondary layer of protection for the entire face, which is critical when handling the powder outside of a contained system (e.g., weighing).[6]
Hands Double-Layered Nitrile GlovesDouble gloving provides redundant protection. The outer glove can be removed immediately after handling the pure compound, minimizing the spread of contamination. Nitrile offers good resistance to a range of organic chemicals. Gloves must be inspected for damage before each use and changed regularly.[7][8]
Body Chemical-Resistant Laboratory CoatMust be fully fastened to protect skin and personal clothing from contamination.
Respiratory Certified Chemical Fume HoodPrimary Engineering Control. All handling of the solid compound must occur within a properly functioning chemical fume hood to control exposure to airborne particulates.[8] A NIOSH-approved respirator with organic vapor and P100 (particulate) cartridges serves as a necessary secondary measure for spill cleanup or if engineering controls fail.[9]
Feet Closed-toe, Chemical-Resistant ShoesProtects feet from spills and falling objects. Perforated shoes or sandals are strictly forbidden in the laboratory.[6]

Operational Plan: From Weighing to Workup

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and ensures experimental integrity.

Preparation and Weighing
  • Fume Hood Verification: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Surface Preparation: Line the work surface within the fume hood with absorbent, disposable bench paper.

  • Tool Assembly: Gather all necessary spatulas, weigh paper, and secondary containment vessels before bringing the chemical into the hood.

  • Weighing: Tare the balance with the weigh paper. Carefully dispense the required amount of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde using a dedicated spatula, avoiding any actions that could generate dust. If possible, use an anti-static weigh boat.

  • Immediate Cleanup: After weighing, carefully clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol) and dispose of the wipe in the designated solid chlorinated waste container.

Reaction Setup and Execution
  • Vessel Transfer: Carefully add the weighed compound to the reaction vessel inside the fume hood.

  • Solvent Addition: Add solvents via a syringe or a funnel to prevent splashing.

  • System Sealing: Once the reagents are added, ensure the reaction apparatus is securely clamped and sealed to prevent the release of vapors.

  • Monitoring: Conduct all monitoring and sampling of the reaction within the fume hood.

Emergency Response Protocol

Immediate and correct action during an emergency is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[10]

EmergencyResponse start Chemical Exposure Event spill Spill / Release start->spill contact Personal Contact start->contact spill_small Small Spill in Fume Hood spill->spill_small spill_large Large Spill or Spill Outside Hood spill->spill_large skin_eye Skin or Eye Contact contact->skin_eye inhalation Inhalation contact->inhalation rinse Immediately flush with water for 15 minutes. Remove contaminated clothing. skin_eye->rinse fresh_air Move to fresh air immediately. inhalation->fresh_air medical Seek Immediate Medical Attention. Bring SDS/Chemical Info. rinse->medical fresh_air->medical absorb Absorb with inert material (e.g., vermiculite, sand). Collect in sealed container for chlorinated waste. spill_small->absorb evacuate Evacuate the area. Alert supervisor and EH&S. Restrict access. spill_large->evacuate

Caption: Emergency response workflow for incidents involving 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde.

Waste Management and Disposal Plan

Proper segregation of chlorinated waste is a critical aspect of laboratory safety and environmental responsibility. Mixing chlorinated and non-chlorinated waste streams is a costly and non-compliant practice.[3][11]

Core Principle: Any item that comes into direct contact with 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde is considered chlorinated waste.

WasteDisposal waste_source Waste Generation (Handling, Reaction, Cleanup) is_solid Is the waste solid? waste_source->is_solid solid_waste Contaminated Solids: - Gloves, Wipes - Weigh Paper - Bench Paper - Used Silica Gel is_solid->solid_waste Yes liquid_waste Contaminated Liquids: - Reaction Mixtures - Solvent Rinses - Quenched Solutions is_solid->liquid_waste No solid_container Seal in Labeled 'CHLORINATED SOLID WASTE' Container solid_waste->solid_container liquid_container Collect in Labeled 'CHLORINATED LIQUID WASTE' Container (Halogenated Waste) liquid_waste->liquid_container disposal Arrange for pickup by Environmental Health & Safety (EH&S) solid_container->disposal liquid_container->disposal

Caption: Waste segregation and disposal flowchart for 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde.

Disposal Steps:
  • Segregate at the Source: Use separate, clearly labeled containers for solid and liquid chlorinated waste.

  • Solid Waste: Place all contaminated disposables, including gloves, weigh paper, and absorbent pads, directly into a designated, sealed container for "Chlorinated Solid Waste."[12]

  • Liquid Waste: Collect all reaction mixtures, solvent rinses, and aqueous washes into a sealed, compatible container labeled "Chlorinated Liquid Waste" or "Halogenated Organic Waste."[1][11]

  • Container Management: Do not overfill waste containers. Keep them sealed when not in use and store them in a designated secondary containment area until they are collected for disposal by your institution's Environmental Health & Safety department.

By adhering to this comprehensive guide, researchers can confidently and safely handle 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde, ensuring personal safety, experimental accuracy, and environmental compliance.

References

  • Water Corporation. Laboratory chemical waste. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Bernardo Ecenarro - BESA. Recommended PPE to handle chemicals. [Link]

  • Protecnus. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • PubChem. 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. [Link]

  • Capot Chemical. MSDS of 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

Sources

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